molecular formula C12H17NO2 B1298378 4-(Diethylamino)-2-methoxybenzaldehyde CAS No. 55586-68-0

4-(Diethylamino)-2-methoxybenzaldehyde

Cat. No.: B1298378
CAS No.: 55586-68-0
M. Wt: 207.27 g/mol
InChI Key: FJBDMJZBYSCLLJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(diethylamino)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDMJZBYSCLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354742
Record name 4-(diethylamino)-2-methoxybenzaldehyde
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55586-68-0
Record name 4-(diethylamino)-2-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)-2-methoxybenzaldehyde
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Foundational & Exploratory

4-(Diethylamino)-2-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Diethylamino)-2-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and materials science. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and spectroscopic information, presented for ease of use by researchers and professionals in the field.

Core Chemical Properties and Identifiers

This compound, also known as 2-Methoxy-4-(diethylamino)benzaldehyde, is a solid organic compound.[1][2] It is characterized by the presence of a diethylamino group and a methoxy group on the benzaldehyde ring, which influence its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₂[1][3]
Molecular Weight 207.27 g/mol [3]
Exact Mass 207.125928785 Da[3]
CAS Number 55586-68-0[3]
Appearance Light yellow to brown solid[2]
Melting Point 73-76 °C[2]
Boiling Point 334.8 ± 27.0 °C (Predicted)[2]
Density 1.056 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.94 ± 0.42 (Predicted)[2]
Purity ≥98%[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the methylation of 4-(diethylamino)salicylaldehyde.[2][4]

Experimental Protocol: Synthesis from 4-(diethylamino)salicylaldehyde

  • Reactants and Reagents:

    • 4-(diethylamino)-2-hydroxybenzaldehyde (5.8 g, 30 mmol)[2][4]

    • Potassium hydroxide (2 g, 35 mmol)[2][4]

    • Potassium carbonate (8.3 g, 60 mmol)[2][4]

    • Iodomethane (3.5 mL, 56 mmol)[2][4]

    • Acetonitrile (30 mL)[2][4]

    • Eluent for chromatography: Ethyl acetate/hexane (1:3, v/v)[2][4]

  • Procedure:

    • A solution of 4-(diethylamino)-2-hydroxybenzaldehyde, potassium hydroxide, and potassium carbonate is prepared in acetonitrile.[2][4]

    • The mixture is heated to 80 °C and stirred for 10 minutes.[2][4]

    • Iodomethane is added slowly to the reaction mixture.[2][4]

    • The reaction is maintained at 80 °C with continuous stirring for 2 hours.[2][4]

    • After the reaction is complete, the mixture is cooled to room temperature.[2][4]

    • Insoluble impurities are removed by filtration.[2][4]

    • The filtrate is concentrated under reduced pressure.[2][4]

    • The final product is purified by silica gel column chromatography (120-200 mesh) using an ethyl acetate/hexane mixture as the eluent.[2][4]

  • Yield: The described procedure affords the target product, 4-diethylamino-2-methoxy-benzaldehyde, as a yellow solid with a yield of 85%.[2][4]

Spectroscopic Data

The structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) and MultiplicitySource(s)
¹H NMR CDCl₃ (500 MHz)10.11 (s, 1H), 7.68 (dd, J = 8.9, 2.8 Hz, 1H), 6.26 (d, J = 8.8 Hz, 1H), 6.02 (s, 1H), 3.87 (s, 3H), 3.41 (dd, J = 6.9, 2.7 Hz, 4H), 1.21 (t, J = 5.4 Hz, 6H)[2][4]
¹³C NMR CDCl₃ (125 MHz)187.1, 164.1, 153.8, 130.7, 114.2, 104.2, 92.4, 55.2, 44.7, 12.5[4]

Additional spectroscopic data, including FTIR and Mass Spectrometry (GC-MS), are also available for this compound.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and a logical pathway for the identification of this compound.

synthesis_workflow Reactants 4-(diethylamino)salicylaldehyde Potassium Hydroxide Potassium Carbonate Reaction Reaction Conditions Reactants->Reaction Heat to 80°C Stir for 10 min Reagent Iodomethane (in Acetonitrile) Reagent->Reaction Slow addition Stir at 80°C for 2h Workup Work-up Steps Reaction->Workup Cool to RT Filter Product 4-(Diethylamino)-2- methoxybenzaldehyde Workup->Product Concentrate Purify via Column Chromatography

Caption: Synthesis workflow for this compound.

logical_relationship start Unknown Sample phys_chem Determine Physical Properties (MP, Appearance) start->phys_chem nmr Perform NMR Spectroscopy (¹H and ¹³C) start->nmr mass_spec Perform Mass Spectrometry start->mass_spec compare_phys Compare with Literature Values MP: 73-76°C Appearance: Yellow/Brown Solid phys_chem->compare_phys compare_nmr Compare with Spectroscopic Data nmr->compare_nmr compare_ms Compare Molecular Weight (207.27 g/mol) mass_spec->compare_ms identified Compound Identified as This compound compare_phys->identified Match not_identified Compound Not Identified compare_phys->not_identified No Match compare_nmr->identified Match compare_nmr->not_identified No Match compare_ms->identified Match compare_ms->not_identified No Match

Caption: Logical workflow for compound identification.

References

4-(Diethylamino)-2-methoxybenzaldehyde molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-methoxybenzaldehyde, including its molecular structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Name

The compound with the chemical formula C₁₂H₁₇NO₂ is systematically named This compound .[1][2] It is also known by other synonyms such as 4-Diethylamino-o-anisaldehyde and 2-Methoxy-4-(diethylamino)benzaldehyde.[1]

The molecular structure consists of a benzene ring substituted with a formyl group (CHO) at position 1, a methoxy group (OCH₃) at position 2, and a diethylamino group (N(CH₂CH₃)₂) at position 4.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[1][2]
Molecular Weight 207.27 g/mol [2]
Appearance Light yellow to brown solid[3]
Melting Point 73-76 °C[3]
Boiling Point 334.8±27.0 °C (Predicted)[3]
Density 1.056±0.06 g/cm³ (Predicted)[3]
¹H NMR (500 MHz, CDCl₃) δ 10.11 (s, 1H), 7.68 (dd, J = 8.9, 2.8 Hz, 1H), 6.26 (d, J = 8.8 Hz, 1H), 6.02 (s, 1H), 3.87 (s, 3H), 3.41 (dd, J = 6.9, 2.7 Hz, 4H), 1.21 (t, J = 5.4 Hz, 6H)[3]
¹³C NMR (125 MHz, CDCl₃) δ 187.1, 164.1, 153.8, 130.7, 114.2, 104.2, 92.4, 55.2, 44.7, 12.5[4]
InChI InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3[1][2]
InChIKey FJBDMJZBYSCLLJ-UHFFFAOYSA-N[1][2]
CAS Number 55586-68-0[1][3]

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of this compound.

Reaction: Methylation of 4-(diethylamino)salicylaldehyde.

Starting Materials:

  • 4-(diethylamino)-2-hydroxybenzaldehyde (5.8 g, 30 mmol)

  • Potassium hydroxide (2 g, 35 mmol)

  • Potassium carbonate (8.3 g, 60 mmol)

  • Iodomethane (3.5 mL, 56 mmol)

  • Acetonitrile (30 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde, potassium hydroxide, and potassium carbonate in acetonitrile.

  • Heat the mixture to 80 °C and stir for 10 minutes.

  • Slowly add iodomethane to the reaction mixture.

  • Continue to stir the reaction at 80 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v).

  • The final product, 4-diethylamino-2-methoxy-benzaldehyde, is obtained as a yellow solid with a reported yield of 85%.[3][4]

G cluster_start Starting Materials cluster_procedure Reaction Procedure cluster_workup Workup and Purification cluster_product Final Product 4-(diethylamino)-2-hydroxybenzaldehyde 4-(diethylamino)-2-hydroxybenzaldehyde KOH, K₂CO₃ KOH, K₂CO₃ dissolve 1. Dissolve reactants in Acetonitrile KOH, K₂CO₃->dissolve Iodomethane Iodomethane add_iodomethane 3. Add Iodomethane Iodomethane->add_iodomethane Acetonitrile Acetonitrile Acetonitrile->dissolve heat_stir1 2. Heat to 80°C, stir for 10 min dissolve->heat_stir1 heat_stir1->add_iodomethane heat_stir2 4. Stir at 80°C for 2 hours add_iodomethane->heat_stir2 cool 5. Cool to room temperature heat_stir2->cool filter 6. Filter insoluble impurities cool->filter concentrate 7. Concentrate filtrate filter->concentrate chromatography 8. Silica gel column chromatography (EtOAc/Hexane 1:3) concentrate->chromatography product This compound (Yellow Solid, 85% yield) chromatography->product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Spectroscopic Profile of 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(Diethylamino)-2-methoxybenzaldehyde, a key intermediate in various chemical syntheses. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not fully detailed in singular sources, the following data tables are compiled based on established spectroscopic principles and data from analogous compounds. The molecular structure contains an aldehyde, a methoxy group, a diethylamino group, and a substituted aromatic ring, each contributing characteristic signals. The molecular weight of the compound is 207.27 g/mol .[1]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum is characterized by signals from the aldehyde proton, aromatic protons, and protons of the methoxy and diethylamino groups. Aromatic proton signals (6.5-8.0 ppm) are influenced by the electron-donating effects of the methoxy and diethylamino groups.[2][3] The aldehyde proton appears significantly downfield (9-10 ppm).[4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.2Singlet (s)-Aldehyde proton (-CHO)
~7.6Doublet (d)~8.5Aromatic proton (H-6)
~6.3Doublet of doublets (dd)~8.5, ~2.5Aromatic proton (H-5)
~6.1Doublet (d)~2.5Aromatic proton (H-3)
~3.8Singlet (s)-Methoxy protons (-OCH₃)
~3.4Quartet (q)~7.0Methylene protons (-N(CH₂CH₃)₂)
~1.1Triplet (t)~7.0Methyl protons (-N(CH₂CH₃)₂)

Note: Predicted values are based on general chemical shift ranges and analysis of substituent effects.[4][5] The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the exact chemical shifts.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal (190-200 ppm).[6] Aromatic carbons resonate in the 110-165 ppm range, with their specific shifts determined by the attached functional groups.[2]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~164Aromatic Carbon (C-2, attached to -OCH₃)
~153Aromatic Carbon (C-4, attached to -N(Et)₂)
~129Aromatic Carbon (C-6)
~115Aromatic Carbon (C-1)
~105Aromatic Carbon (C-5)
~95Aromatic Carbon (C-3)
~56Methoxy Carbon (-OCH₃)
~44Methylene Carbon (-N(CH₂CH₃)₂)
~13Methyl Carbon (-N(CH₂CH₃)₂)

Note: Routine ¹³C NMR spectra are typically broadband proton-decoupled, resulting in singlets for all carbon signals.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. A strong absorption band for the conjugated aldehyde carbonyl (C=O) group is expected.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~2830, ~2730Aldehyde C-H Stretch (Fermi doublets)
~1670Conjugated Aldehyde C=O Stretch
~1600, ~1500Aromatic C=C Ring Stretch
~1260Aryl Ether C-O Stretch
~1200Aryl Amine C-N Stretch

Note: The exact position of the carbonyl stretch is lowered due to conjugation with the aromatic ring.[9]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (207.27).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Assignment
207[M]⁺ (Molecular Ion)
206[M-H]⁺ (Loss of aldehyde hydrogen)
192[M-CH₃]⁺ (Loss of a methyl radical)
178[M-CHO]⁺ (Loss of the formyl radical)
178[M-C₂H₅]⁺ (Loss of an ethyl radical)

Note: Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, which is useful for structural determination.[10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[8]

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[7][12] Broadband proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.[7][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[14][15] A small amount of the solid compound is placed directly onto the clean ATR crystal (typically diamond). Pressure is applied to ensure good contact between the sample and the crystal surface.[16]

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[16][17] The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.[17][18]

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the FTIR spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[17]

3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is a suitable method.[11] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from impurities.

  • Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][19] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which then undergoes fragmentation.[20]

  • Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.[20]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of an Organic Compound cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Prep Sample Preparation (Dissolving, Grinding, etc.) NMR_Acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_Acq IR_Acq IR Spectroscopy (FTIR-ATR) Prep->IR_Acq MS_Acq Mass Spectrometry (GC-MS) Prep->MS_Acq NMR_Analysis NMR Data Analysis (Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis IR_Analysis IR Data Analysis (Functional Groups) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (M⁺, Fragmentation) MS_Acq->MS_Analysis Elucidation Structure Elucidation & Verification NMR_Analysis->Elucidation IR_Analysis->Elucidation MS_Analysis->Elucidation

Caption: General workflow for spectroscopic analysis.

References

4-(Diethylamino)-2-methoxybenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-(Diethylamino)-2-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation. This document offers qualitative solubility data, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility profile of this compound based on the behavior of analogous compounds.

Solvent ClassificationSolvent ExampleExpected Qualitative SolubilityRationale
Polar Protic EthanolSolubleThe presence of the methoxy and diethylamino groups allows for hydrogen bonding and dipole-dipole interactions with protic solvents.
MethanolSlightly SolubleSimilar to ethanol, but the smaller size of methanol might influence the solvation of the larger benzaldehyde derivative.[1]
Polar Aprotic AcetoneSolubleThe carbonyl group of acetone can engage in dipole-dipole interactions with the polar functional groups of the solute.[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleDMSO is a strong polar aprotic solvent, but steric hindrance might play a role in the extent of solubility.[1]
Nonpolar Aromatic BenzeneSolubleThe aromatic ring of the benzaldehyde derivative can interact favorably with the aromatic solvent via π-stacking.[1]
Ethers Diethyl EtherSolubleEthers can act as hydrogen bond acceptors and engage in dipole-dipole interactions.[1]
Halogenated ChloroformLikely SolubleChloroform is a versatile solvent for many organic compounds.
Aqueous WaterInsolubleThe hydrophobic benzene ring and the diethylamino group are expected to result in poor water solubility.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (± 0.1 mg)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the initial mass of the solid.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or stirrer. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study can be performed to determine the time to reach a constant concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately pass the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., measure absorbance at λmax for UV-Vis or peak area for HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

3. Data Reporting: Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), along with the temperature at which the measurement was conducted.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temperature (24-72 hours) C->D E Settle and Withdraw Supernatant D->E F Filter Sample E->F G Dilute Sample F->G H Analyze via UV-Vis or HPLC G->H I Determine Concentration from Calibration Curve H->I J Calculate Solubility I->J

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Physical Characteristics of 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the organic compound 4-(Diethylamino)-2-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and standardized experimental protocols for the characterization of chemical substances.

Core Physical Characteristics

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. For this compound (CAS No: 55586-68-0), the experimentally determined and predicted values are summarized below.

Physical PropertyValueData Type
Melting Point 73-76 °CExperimental
Boiling Point 334.8 ± 27.0 °CPredicted
334.8 °C at 760 mmHg-

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a crystalline solid.[2][3][4]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

  • Apparatus: A melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe, is used.[5]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[4]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

  • Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube or Distillation Method

For determining the boiling point of small quantities of a liquid, the Thiele tube method is often employed.[6][7] For larger quantities, a simple distillation setup can be used.[8]

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[6][7]

  • Procedure:

    • A few drops of the liquid sample are placed in the small test tube.

    • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.[6][9]

    • The test tube assembly is attached to the thermometer and placed in the Thiele tube.[7]

    • The Thiele tube is heated gently at the side arm.[7]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

    • Heating is stopped, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Compound Acquisition and Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry and Powder the Sample (for Melting Point) A->B G Place Sample in Fusion Tube with Inverted Capillary A->G C Pack Sample into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat and Observe Melting Range D->E F Record T_start and T_end E->F K Compare with Literature Values F->K H Heat in Thiele Tube G->H I Observe Bubble Stream and Liquid Rise H->I J Record Boiling Temperature I->J J->K L Assess Purity K->L M Document Results in Technical Report L->M

References

4-(Diethylamino)-2-methoxybenzaldehyde mechanism of action as an ALDH inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 4-(Diethylamino)-2-methoxybenzaldehyde (DEAB) as an ALDH Inhibitor

Introduction

This compound, commonly known as DEAB, is widely utilized in biomedical research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. It is a critical component of the popular Aldefluor assay, where it serves as a negative control to identify cell populations with high ALDH activity, often associated with cancer stem cells.[1][2][3] However, extensive research has revealed that DEAB's reputation as a selective inhibitor is misleading.[2][4][5] Its mechanism of action is multifaceted and highly dependent on the specific ALDH isozyme, ranging from reversible competitive inhibition to irreversible, mechanism-based inactivation, and in some cases, acting as a substrate.[1][6]

This technical guide provides a comprehensive overview of the core mechanisms governing DEAB's interaction with various human ALDH isozymes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex relationships.

The General ALDH Catalytic Mechanism

To understand how DEAB inhibits ALDH enzymes, it is essential first to understand their native catalytic cycle. The ALDH superfamily metabolizes a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids in an NAD(P)⁺-dependent manner.[7][8] The process involves a conserved set of active site residues, including a catalytic cysteine and a glutamate, and proceeds through a thiohemiacetal intermediate.[1]

ALDH_Catalytic_Cycle cluster_0 ALDH Catalytic Cycle E_NAD Enzyme + NAD⁺ E_NAD_Ald Ternary Complex (Enzyme-NAD⁺-Aldehyde) E_NAD->E_NAD_Ald Aldehyde binding Thiohemiacetal Thiohemiacetal Intermediate E_NAD_Ald->Thiohemiacetal Nucleophilic attack by Cys residue Thioester Acyl-Enzyme Intermediate (Thioester) Thiohemiacetal->Thioester Hydride transfer to NAD⁺ E_NADH_Acid Enzyme-NADH-Acid Complex Thioester->E_NADH_Acid Deacylation (Hydrolysis) E_NADH Enzyme + NADH E_NADH_Acid->E_NADH Carboxylic acid release E_NADH->E_NAD NADH release, NAD⁺ binding

Caption: The general catalytic cycle of aldehyde dehydrogenase (ALDH) enzymes.

DEAB's Isozyme-Dependent Mechanism of Action

DEAB does not follow a single inhibitory model. Its interaction with an ALDH isozyme is dictated by the specific structural features of the enzyme's active site, leading to distinctly different outcomes.[1][6]

DEAB_Mechanism cluster_ALDH1 ALDH1 Family & Others cluster_Irreversible Irreversible Inhibition cluster_Substrate Substrate Behavior cluster_NoEffect No Interaction DEAB DEAB ALDH1A1 ALDH1A1 ALDH1A3 ALDH1B1 ALDH5A1 DEAB->ALDH1A1 Interacts with ALDH1A2_2 ALDH1A2 ALDH2 DEAB->ALDH1A2_2 Interacts with ALDH3A1 ALDH3A1 DEAB->ALDH3A1 Interacts with ALDH1L1_4A1 ALDH1L1 ALDH4A1 DEAB->ALDH1L1_4A1 Interacts with Comp_Inhib Reversible Competitive Inhibition ALDH1A1->Comp_Inhib Irrev_Inhib Irreversible Inhibition (Quinoid Intermediate) ALDH1A2_2->Irrev_Inhib Substrate Excellent Substrate ALDH3A1->Substrate No_Inhib Neither Substrate nor Inhibitor ALDH1L1_4A1->No_Inhib a A Prepare Reaction Buffer (50 mM BES, pH 7.5) B Add ALDH1A1 (150 nM) and NAD⁺ (500 µM) A->B C Add varying [Acetaldehyde] and fixed [DEAB] B->C D Initiate reaction and monitor NADH production at 340 nm C->D E Calculate reaction rates (V) D->E F Plot 1/V vs 1/[Acetaldehyde] (Lineweaver-Burk) E->F G Determine Mode of Inhibition and calculate Ki F->G

References

Unveiling the Photophysical Landscape of 4-(Diethylamino)-2-methoxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 4-(diethylamino)-2-methoxybenzaldehyde and its derivatives. These compounds are of significant interest due to their potential applications in fluorescent probes, sensors, and as building blocks in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and concepts to facilitate further research and development in this area.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of this compound and its analogs is primarily governed by intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing benzaldehyde moiety. This ICT character leads to pronounced solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent.

Table 1: Absorption and Emission Maxima of 4-(Dialkylamino)-2-methoxybenzaldehyde Analogs in Various Solvents

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Reference
4-(Dimethylamino)-2-methoxybenzaldehydeDichloromethane3554304580Hypothetical Data
4-(Dimethylamino)-2-methoxybenzaldehydeAcetonitrile3524455370Hypothetical Data
4-(Dimethylamino)-2-methoxybenzaldehydeMethanol3484606230Hypothetical Data
This compoundCyclohexane3503953480Hypothetical Data
This compoundToluene3584204160Hypothetical Data
This compoundTetrahydrofuran3544354850Hypothetical Data
This compoundDimethyl Sulfoxide3604706150Hypothetical Data*

Note: Due to the scarcity of comprehensive published data, these values are representative and intended to illustrate the expected solvatochromic trends. Researchers should determine these values experimentally for their specific derivatives.

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundSolventQuantum Yield (Φ_f)Lifetime (τ_f) (ns)Reference
4-(Dimethylamino)benzaldehyde DerivativeEthanol0.271.8Hypothetical Data
4-(Diethylamino)benzaldehyde DerivativeDichloromethane0.452.5Hypothetical Data

Note: Fluorescence quantum yields and lifetimes are highly dependent on the specific molecular structure and the purity of the solvent. The provided data are illustrative examples.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and photophysical characterization of this compound derivatives.

Synthesis Protocol: Vilsmeier-Haack Formylation of 3-Methoxy-N,N-diethylaniline

A common route to synthesize this compound is through the Vilsmeier-Haack reaction.

Materials:

  • 3-Methoxy-N,N-diethylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-methoxy-N,N-diethylaniline in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Photophysical Characterization Protocols

1. UV-Vis Absorption Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare stock solutions of the synthesized derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, acetonitrile, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (typically in the range of 1-10 µM) in 1 cm path length quartz cuvettes to ensure that the absorbance at the maximum wavelength (λ_abs) is within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement: Record the absorption spectra from 250 nm to 600 nm at room temperature. The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.

2. Steady-State Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that covers the entire emission profile (e.g., from λ_abs + 20 nm to 700 nm). The wavelength of maximum emission (λ_em) is determined from the peak of the emission spectrum.

3. Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime - τ_f):

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Principle: The sample is excited with a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The resulting histogram of photon arrival times represents the fluorescence decay profile.

  • Procedure:

    • Use the same dilute solutions as for the steady-state measurements.

    • Excite the sample at its absorption maximum.

    • Collect the fluorescence decay data at the emission maximum.

    • The decay data is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ_f).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of this compound derivatives.

photophysical_process S0 Molecule in Ground State S1_FC Franck-Condon State S0->S1_FC Absorption (hν_abs) S1_ICT Intramolecular Charge Transfer (ICT) State S1_FC->S1_ICT S1_ICT->S0 Fluorescence (hν_em) S1_ICT->S0 Non-radiative Decay (e.g., Internal Conversion)

Caption: Jablonski diagram illustrating the key photophysical processes for a molecule exhibiting ICT.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization start Starting Materials: 3-Methoxy-N,N-diethylaniline, POCl3, DMF reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-(Diethylamino)-2- methoxybenzaldehyde Derivative purification->product uv_vis UV-Vis Absorption Spectroscopy product->uv_vis steady_state Steady-State Fluorescence Spectroscopy uv_vis->steady_state quantum_yield Fluorescence Quantum Yield Measurement steady_state->quantum_yield lifetime Time-Resolved Fluorescence Spectroscopy steady_state->lifetime data_analysis Data Analysis & Interpretation quantum_yield->data_analysis lifetime->data_analysis

Caption: General experimental workflow for the synthesis and photophysical characterization.

solvatochromism_logic cluster_solvent Solvent Environment cluster_molecule ICT Molecule cluster_observation Spectroscopic Observation nonpolar Non-polar Solvent (e.g., Hexane) ground_state Ground State (S0) (Less Polar) nonpolar->ground_state Weak Stabilization excited_state Excited State (S1) (More Polar - ICT) nonpolar->excited_state Minimal Stabilization polar Polar Solvent (e.g., Acetonitrile) polar->ground_state Moderate Stabilization polar->excited_state Strong Stabilization energy_gap Energy Gap (S1-S0) excited_state->energy_gap Decreases in Polar Solvents emission Emission Wavelength (λ_em) energy_gap->emission Red-shift (Longer λ_em) in Polar Solvents

Caption: Logical relationship illustrating the principle of positive solvatochromism in ICT dyes.

An In-depth Technical Guide to 4-(Diethylamino)-2-methoxybenzaldehyde: A Key Tool in Fluorescence-Based Aldehyde Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)-2-methoxybenzaldehyde is a synthetic organic compound that has garnered significant attention in the scientific community, not as a conventional fluorescent probe, but as a crucial modulator in fluorescence-based assays. Its primary and most well-documented application is as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme superfamily with profound implications in cellular detoxification, differentiation, and cancer biology. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, and its pivotal role in the widely used ALDEFLUOR™ assay for the identification and isolation of cells with high ALDH activity, a key biomarker for cancer stem cells.

Core Properties and Data Presentation

PropertyValue
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Solid
Primary Application Aldehyde Dehydrogenase (ALDH) Inhibitor
Common Assay ALDEFLUOR™ Assay (as a negative control)

Synthesis and Chemical Structure

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the nucleophilic aromatic substitution of a starting material like 4-fluoro-2-methoxybenzaldehyde with diethylamine.

Chemical Structure of this compound struct

Caption: Chemical structure of this compound.

Experimental Protocols

The principal application of this compound is as a specific inhibitor of ALDH in fluorescence-based cell sorting assays, such as the ALDEFLUOR™ assay. This assay utilizes a fluorescent substrate that is converted into a fluorescent product by ALDH, leading to cellular fluorescence. This compound is used as a negative control to establish the baseline fluorescence in cells where ALDH activity is inhibited.

Experimental Protocol: ALDEFLUOR™ Assay for the Detection of ALDH-Positive Cells

1. Cell Preparation:

  • Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Wash the cells with ALDEFLUOR™ Assay Buffer.

  • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

2. Preparation of Reagents:

  • Prepare the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde or BAAA) according to the manufacturer's instructions.

  • Prepare a control tube containing the cell suspension and this compound (often referred to as DEAB in this context) at a final concentration that effectively inhibits ALDH activity.

3. Staining:

  • To the "test" sample, add the activated ALDEFLUOR™ reagent.

  • To the "control" sample, add the activated ALDEFLUOR™ reagent to the cells pre-incubated with this compound.

  • Incubate both samples for 30-60 minutes at 37°C, protected from light.

4. Flow Cytometry Analysis:

  • After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.

  • Analyze the cells using a flow cytometer. The ALDH-positive cell population will exhibit a significant shift in fluorescence in the "test" sample compared to the "control" sample containing this compound.

Experimental Workflow: ALDH Activity Assay cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Single-Cell Suspension B Test Sample (Cells) A->B C Control Sample (Cells + 4-DEA-2-MBA) A->C D Add Fluorescent ALDH Substrate B->D C->D E Incubate at 37°C D->E F Flow Cytometry E->F G Identify ALDH-positive Population F->G

Caption: Workflow for identifying ALDH-positive cells.

Signaling Pathway and Mechanism of Action

Aldehyde dehydrogenases, particularly the ALDH1A isoforms, are critical enzymes in the detoxification of both endogenous and exogenous aldehydes. In the context of cancer, elevated ALDH activity is a hallmark of cancer stem cells (CSCs) and is associated with resistance to chemotherapy and radiation. ALDHs protect CSCs by converting cytotoxic aldehydes, often generated by anticancer treatments, into non-toxic carboxylic acids. This compound acts as a competitive inhibitor of ALDH, preventing the metabolism of its substrates. In the ALDEFLUOR™ assay, this inhibition prevents the conversion of the non-fluorescent substrate to its fluorescent product, thereby providing a clear distinction between cells with high and low ALDH activity.

Role of ALDH in Cancer Stem Cell Resistance cluster_cell Cancer Stem Cell Chemo Chemotherapy / Radiation ROS Reactive Oxygen Species (ROS) Chemo->ROS Aldehydes Cytotoxic Aldehydes ROS->Aldehydes ALDH Aldehyde Dehydrogenase (ALDH) Aldehydes->ALDH Metabolism Acids Non-toxic Carboxylic Acids ALDH->Acids Survival Cell Survival & Resistance ALDH->Survival Inhibitor 4-(Diethylamino)-2- methoxybenzaldehyde Inhibitor->ALDH Inhibition

Caption: ALDH's role in chemoresistance and its inhibition.

Conclusion

This compound is an indispensable tool for researchers in the fields of cancer biology, stem cell research, and drug development. While not a fluorescent probe in the traditional sense, its potent and specific inhibition of aldehyde dehydrogenase makes it a cornerstone of the widely used fluorescence-based ALDEFLUOR™ assay. By enabling the accurate identification and isolation of cells with high ALDH activity, this compound facilitates the study of cancer stem cells and the development of novel therapeutic strategies targeting this resilient cell population. Future research may explore the development of fluorescent derivatives of this scaffold to create "turn-on" probes for direct imaging of ALDH activity.

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde, a valuable substituted benzaldehyde derivative used as a building block in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates. The synthesis commences with 4-fluorobenzaldehyde and proceeds through a multi-step pathway involving a key nucleophilic aromatic substitution (SNA r) reaction, followed by functional group manipulations to introduce the methoxy group at the 2-position. The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride ion by diethylamine.[1][2][3]

Overall Synthetic Pathway

The proposed synthesis is a multi-step process, beginning with the formation of 4-(diethylamino)benzaldehyde, followed by a series of reactions to introduce the methoxy group at the ortho-position.

G A 4-Fluorobenzaldehyde B 4-(Diethylamino)benzaldehyde A->B Diethylamine, K2CO3 DMF, 100 °C C 4-(Diethylamino)-2-nitrobenzaldehyde B->C HNO3, H2SO4 0 °C D 2-Amino-4-(diethylamino)benzaldehyde C->D Fe, NH4Cl EtOH/H2O, Reflux E 4-(Diethylamino)-2-hydroxybenzaldehyde D->E 1. NaNO2, H2SO4, 0 °C 2. H2O, Heat F This compound E->F (CH3)2SO4, K2CO3 Acetone, Reflux

Caption: Proposed multi-step synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes the key parameters for the initial and pivotal nucleophilic aromatic substitution step.

ParameterValueNotes
Starting Material 4-FluorobenzaldehydeHigh purity is recommended for optimal yield.
Reagents Diethylamine, Potassium Carbonate (K₂CO₃)Diethylamine is volatile and corrosive; handle in a fume hood.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is essential for this reaction.[4]
Molar Ratio 4-Fluorobenzaldehyde : Diethylamine : K₂CO₃ = 1 : 1.5 : 2An excess of the amine and base drives the reaction to completion.
Temperature 100 °CThe reaction temperature may be optimized for best results.
Reaction Time 12-24 hoursMonitor the reaction progress by Thin Layer Chromatography (TLC).
Expected Yield 70-85%Yields can vary based on reaction scale and purity of reagents.

Experimental Protocols

Step 1: Synthesis of 4-(Diethylamino)benzaldehyde

This protocol describes the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with diethylamine.[4]

Materials:

  • 4-Fluorobenzaldehyde

  • Diethylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add diethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Subsequent Proposed Synthetic Steps

The following protocols outline a plausible route from 4-(diethylamino)benzaldehyde to the final product. These are based on standard organic chemistry transformations and may require optimization.

Step 2: Synthesis of 4-(Diethylamino)-2-nitrobenzaldehyde

Procedure:

  • In a flask cooled in an ice bath, slowly add 4-(diethylamino)benzaldehyde to concentrated sulfuric acid.

  • While maintaining the temperature below 5 °C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of 2-Amino-4-(diethylamino)benzaldehyde

Procedure:

  • To a solution of 4-(diethylamino)-2-nitrobenzaldehyde in ethanol/water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.

  • Concentrate the filtrate and extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the amino derivative.

Step 4: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde

Procedure:

  • Dissolve 2-amino-4-(diethylamino)benzaldehyde in dilute sulfuric acid and cool to 0 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify as needed.

Step 5: Synthesis of this compound

Procedure:

  • To a solution of 4-(diethylamino)-2-hydroxybenzaldehyde in acetone, add anhydrous potassium carbonate.

  • Stir the mixture and add dimethyl sulfate dropwise.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate.

  • Take up the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the final product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the key nucleophilic aromatic substitution reaction.

G A Setup Reaction B Add Reactants: 4-Fluorobenzaldehyde, K2CO3, DMF A->B C Add Diethylamine B->C D Heat to 100 °C C->D E Monitor by TLC D->E F Workup: Quench with Water E->F Reaction Complete G Extraction with Diethyl Ether F->G H Drying and Concentration G->H I Purification: Column Chromatography H->I J Characterization I->J

Caption: General workflow for the synthesis of 4-(Diethylamino)benzaldehyde.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diethylamine is volatile, flammable, and corrosive. Handle with care.

  • Concentrated acids and bases are highly corrosive.

  • Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Vilsmeier-Haack Formylation of N,N-diethyl-m-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Vilsmeier-Haack formylation of N,N-diethyl-m-anisidine to synthesize 4-(diethylamino)-2-methoxybenzaldehyde. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The procedure involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution on the N,N-diethyl-m-anisidine substrate. This application note includes a detailed experimental protocol, a summary of quantitative data from analogous reactions, and a visual representation of the experimental workflow.

Introduction

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an activated aromatic ring.[2] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like DMF and an acid halide such as phosphorus oxychloride.[2][3] N,N-diethyl-m-anisidine is an electron-rich aromatic compound due to the presence of the activating diethylamino and methoxy groups, making it an excellent substrate for this transformation. The resulting product, this compound, is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of this reagent on the aromatic ring of N,N-diethyl-m-anisidine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[3]

Data Presentation

The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of substrates analogous to N,N-diethyl-m-anisidine, providing expected ranges for reagent stoichiometry, reaction conditions, and yield.

ParameterN,N-diethyl-m-toluidine[4]3-(N,N-diethylamino)phenol[5]
Substrate N,N-diethyl-m-toluidine3-(N,N-diethylamino)phenol
Product 4-N,N-diethylamino-2-methylbenzaldehyde4-(diethylamino)-2-hydroxybenzaldehyde
POCl₃ (mol. equiv.) 1.03.0
DMF (mol. equiv.) 1.05.0
Reaction Temperature (°C) < 30 (addition), then rt5-10 (reagent formation), 75 (reaction)
Reaction Time (h) 24
Yield (%) 7380

Experimental Protocol

This protocol is adapted from established procedures for the formylation of structurally similar activated aromatic compounds.[4][5]

Materials:

  • N,N-diethyl-m-anisidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, place N,N-dimethylformamide (DMF) (1.0-5.0 molar equivalents relative to the substrate).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.0-3.0 molar equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. An exothermic reaction will occur.

    • After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve N,N-diethyl-m-anisidine (1.0 molar equivalent) in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.

    • Cool the Vilsmeier reagent mixture back down in an ice bath.

    • Slowly add the solution of N,N-diethyl-m-anisidine to the Vilsmeier reagent, maintaining the temperature below 20-30 °C.

    • After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature between 50-80 °C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly basic.

    • The product may precipitate as a solid. If so, collect the solid by filtration, wash it with cold water, and dry it.

    • If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cooling (0-5 °C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate N,N-diethyl-m-anisidine Substrate->Reaction_Mixture Addition & Heating Hydrolysis Hydrolysis (Ice/Water) Reaction_Mixture->Hydrolysis Neutralization Neutralization (Base) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application of 4-(Diethylamino)-2-methoxybenzaldehyde in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(Diethylamino)-2-methoxybenzaldehyde is a synthetic compound that has demonstrated notable antiproliferative activity against various cancer cell lines. As an analogue of 4-(Diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenase (ALDH), this compound is of significant interest in cancer research, particularly in targeting cancer stem cells (CSCs) and overcoming drug resistance.[1][2][3][4] ALDH enzymes, which are overexpressed in numerous tumor types, play a crucial role in cancer cell proliferation, differentiation, and survival, making them a compelling target for therapeutic intervention.[1][5]

The primary mechanism of action of this compound is believed to be through the inhibition of ALDH, particularly isoforms like ALDH1A3, which are implicated in the progression of cancers such as prostate cancer.[1][2][3] Inhibition of ALDH can lead to an accumulation of toxic aldehydes within cancer cells, ultimately inducing apoptosis and inhibiting tumor growth. Research has shown that analogues of DEAB, including this compound, exhibit increased cytotoxicity against cancer cells compared to the parent compound.[1][2][3][4]

This document provides detailed protocols for assessing the antiproliferative activity of this compound and for conducting ALDH inhibition assays. It also presents available quantitative data on its efficacy and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The antiproliferative activity of this compound has been evaluated in several prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
This compoundPC3Prostate Cancer150
This compoundDU145Prostate Cancer110
This compound22Rv1Prostate Cancer>200

Experimental Protocols

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effect of this compound on cancer cells using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 200 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: ALDH Inhibition Assay

This protocol describes a colorimetric assay to screen for the inhibitory effect of this compound on aldehyde dehydrogenase activity.

Materials:

  • Recombinant human ALDH enzyme (e.g., ALDH1A3)

  • ALDH substrate (e.g., acetaldehyde)

  • NAD⁺

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • This compound

  • DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the ALDH enzyme, NAD⁺, and the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound to the test wells. Include a positive control (a known ALDH inhibitor) and a negative control (vehicle).

    • Add the ALDH enzyme to all wells except the blank.

    • Add NAD⁺ to all wells.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ALDH substrate to all wells.

    • Immediately measure the absorbance at 340 nm (for NADH production) at time zero.

    • Incubate the plate at 37°C and take kinetic readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Calculate the IC50 value for ALDH inhibition.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Prostate Cancer Cell Lines seed Seed Cells in 96-well Plate start->seed treat Treat Cells for 72h seed->treat compound This compound (Serial Dilutions) compound->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for assessing antiproliferative activity.

aldh_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_effects Cellular Effects Retinal Retinal (Aldehyde) ALDH ALDH Retinal->ALDH RA Retinoic Acid RAR_RXR RAR/RXR RA->RAR_RXR ALDH->RA Oxidation Survival Decreased Survival ALDH->Survival Detoxification of Aldehydes RARE RARE RAR_RXR->RARE Gene_Expression Gene Expression (Proliferation, Differentiation) RARE->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Gene_Expression->Survival Compound This compound Compound->ALDH Inhibition Apoptosis Increased Apoptosis

Caption: ALDH inhibition and its effect on cancer cells.

References

HPLC-UV method development using 4-(Diethylamino)-2-methoxybenzaldehyde as a derivatizing agent

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantitative determination of compounds containing primary amine or carbonyl functional groups using 4-(Diethylamino)-2-methoxybenzaldehyde as a derivatizing agent. This method is applicable to researchers, scientists, and drug development professionals for the analysis of pharmaceuticals, environmental samples, and biological matrices.

The methodology involves the reaction of the analyte with this compound to form a Schiff base, which is a chromophoric derivative that can be detected by a UV detector. This derivatization step is crucial for enhancing the sensitivity and selectivity of the analysis, particularly for compounds that lack a strong chromophore.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic addition of a primary amine to the carbonyl group of this compound, or the reaction of a carbonyl-containing analyte with the derivatizing agent (in the presence of a primary amine source if the analyte is a carbonyl). This is followed by the elimination of a water molecule to form a stable imine, also known as a Schiff base. The reaction is typically carried out under mild acidic conditions to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2] The resulting derivative exhibits strong UV absorbance at a specific wavelength, allowing for sensitive detection.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank and placebo

Experimental Protocols

Materials and Reagents
  • This compound (derivatizing agent)

  • Analyte standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or another suitable acid for pH adjustment)

  • Hydrochloric acid

  • Sodium hydroxide

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

Preparation of Solutions

Derivatizing Agent Solution (0.1% w/v):

  • Accurately weigh 100 mg of this compound.

  • Dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the analyte standard.

  • Dissolve it in 10 mL of a suitable solvent (e.g., methanol or water) in a volumetric flask.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Derivatization Procedure
  • To 1 mL of each working standard solution (or sample solution) in a clean vial, add 1 mL of the 0.1% derivatizing agent solution.

  • Add 100 µL of 0.1 M hydrochloric acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a water bath or heating block.

  • Cool the vial to room temperature.

  • If necessary, neutralize the solution with a small amount of 0.1 M sodium hydroxide.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Conditions

The following HPLC conditions are a starting point and may require optimization for specific analytes.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength Determined by scanning the UV spectrum of the derivatized product (typically in the range of 300-400 nm)

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Analyte Analyte with Primary Amine (R-NH2) ReactionStep1 Nucleophilic Attack Analyte->ReactionStep1 DerivAgent This compound DerivAgent->ReactionStep1 ReactionStep2 Dehydration ReactionStep1->ReactionStep2 + H+ (acid catalyst) SchiffBase Schiff Base (Imine Derivative) ReactionStep2->SchiffBase Water Water (H2O) ReactionStep2->Water

Caption: Derivatization reaction of a primary amine with this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Sample and Standard Solutions C Mix Sample/Standard with Derivatizing Agent A->C B Prepare Derivatizing Agent Solution B->C D Add Acid Catalyst and Heat C->D E Cool and Filter D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Chromatogram Acquisition H->I J Peak Integration and Quantification I->J

Caption: Experimental workflow for HPLC-UV analysis using pre-column derivatization.

References

Application Note and Protocol for the Column Chromatography Purification of 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of 4-(Diethylamino)-2-methoxybenzaldehyde using silica gel column chromatography. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic aldehyde containing a tertiary amine, making it a basic compound. Column chromatography is a widely used technique for the purification of such organic compounds.[1][2] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] Due to the basic nature of the target molecule and the potential sensitivity of the aldehyde group, special considerations are required to achieve high purity and yield.[4][5][6] The acidic nature of standard silica gel can lead to strong adsorption, peak tailing, or even decomposition of basic compounds like this compound.[6] Therefore, deactivation of the silica gel with a base such as triethylamine is a crucial step.[5][6]

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine, ≥99%

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Instrumentation:

A standard laboratory setup for column chromatography is required, including a fume hood, clamps, and stands. A rotary evaporator is necessary for solvent removal from the collected fractions.

Experimental Protocol

1. Optimization of Eluent System via Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[1][2]

  • Prepare several developing chambers with different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). A good starting point is a 9:1 or 5:1 ratio of hexane to ethyl acetate.[7]

  • Add approximately 1% (v/v) triethylamine to each solvent mixture to prevent streaking of the basic amine compound.[5][6]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude product onto several TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • The ideal solvent system is one that provides a good separation of the desired compound from its impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the target molecule.[5]

2. Column Preparation (Wet Packing Method)

  • Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]

  • Prepare the initial eluent (the solvent system with the lowest polarity determined by TLC, containing 1-2% triethylamine).[6]

  • In a beaker, create a slurry of the silica gel in the initial eluent.[6][7]

  • Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Pour a small amount of the initial eluent into the column, followed by the silica gel slurry.

  • Continuously tap the column gently to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel bed. Never let the top of the silica gel run dry.[7]

  • Add a thin layer of sand on top of the silica gel bed to protect it from disturbance during sample and eluent addition.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial eluent.[6] Using too much solvent can broaden the initial band and lead to poor separation.

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.

4. Elution and Fraction Collection

  • Carefully fill the top of the column with the eluent.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate.

  • Collect the eluate in small, numbered fractions using test tubes or beakers.[8]

  • Monitor the separation by spotting collected fractions on TLC plates and developing them in the optimized solvent system.[2][6]

  • If necessary, gradually increase the polarity of the eluent (gradient elution) by slowly increasing the proportion of ethyl acetate to elute more polar compounds.[8][9]

5. Product Isolation

  • Identify the fractions containing the pure this compound using TLC analysis.

  • Combine the pure fractions in a round-bottom flask.[6]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of aromatic aldehydes, which can be adapted for this compound.

ParameterDescriptionTypical Value/RangeReference
Stationary Phase The solid adsorbent used in the column.Silica Gel (230-400 mesh)[7]
Mobile Phase (Eluent) The solvent system used to move the sample through the column.Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[7][10]
Eluent Modifier Additive to prevent interaction with acidic silica.1-2% Triethylamine (v/v)[5][6]
Eluent Ratio Starting ratio of non-polar to polar solvent.9:1 to 5:1 (Hexane:Ethyl Acetate)[7]
Rf of Target Compound Ideal retention factor on TLC for good separation.~0.3 - 0.4[5]
Silica to Compound Ratio Weight ratio of stationary phase to crude product.20:1 to 50:1 (w/w)[3]
Achievable Purity Expected purity after a single column.>98%[7]
Typical Yield Expected recovery of the purified product.70-90%[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

ColumnChromatographyWorkflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Optimization (Hexane/EtOAc + 1% TEA) Slurry 2. Prepare Silica Gel Slurry (in initial eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack SamplePrep 4. Dissolve Crude Sample (minimal eluent) Pack->SamplePrep Load 5. Load Sample onto Column SamplePrep->Load Elute 6. Elute with Mobile Phase (Gradient if needed) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 10. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

Measuring Aldehyde Dehydrogenase (ALDH) Activity Using a Fluorescent Substrate Assay with 4-(Diethylamino)-2-methoxybenzaldehyde (DEAB) as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for oxidizing aldehydes to their corresponding carboxylic acids, playing a vital role in cellular detoxification and metabolism.[1][2] Elevated ALDH activity is a hallmark of various stem and progenitor cells, including cancer stem cells (CSCs), and is increasingly used as a biomarker for their identification and isolation.[1][3][4][5] Consequently, the accurate measurement of ALDH activity is critical for research in stem cell biology, oncology, and drug development.

This document provides a detailed protocol for measuring ALDH activity in viable cells using a fluorescence-based assay. This method utilizes a fluorescent substrate, such as BODIPY™-aminoacetaldehyde (BAAA), which is converted by intracellular ALDH into a fluorescent product that is retained within the cell. The resulting fluorescence is proportional to the ALDH activity. 4-(Diethylamino)-2-methoxybenzaldehyde (DEAB) is a potent inhibitor of ALDH and is used as a negative control to establish the baseline fluorescence, thereby enabling the specific measurement of ALDH-mediated fluorescence.[3][5][6] It is important to note that DEAB is not a substrate for the measurement itself but a critical component for accurate quantification.

Principle of the Assay

The assay is based on the enzymatic conversion of a non-fluorescent ALDH substrate to a fluorescent product. The most common substrate used is BAAA, which is uncharged and can freely diffuse across the plasma membrane of intact, viable cells.[4][7] Intracellular ALDH enzymes convert BAAA into BODIPY™-aminoacetate (BAA), which is negatively charged and thus trapped inside the cell.[4][7] The accumulation of BAA leads to a significant increase in cellular fluorescence, which can be quantified using flow cytometry or fluorescence microscopy.[3]

To distinguish the specific fluorescence generated by ALDH activity from background fluorescence, a parallel sample is treated with DEAB, a potent inhibitor of ALDH.[5][6] By inhibiting ALDH, DEAB prevents the conversion of BAAA to BAA, resulting in a cell population with minimal fluorescence. This DEAB-treated sample serves as the negative control, allowing for the precise gating of ALDH-positive cells during flow cytometry analysis.

dot

Caption: Principle of the ALDH activity assay.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage
ALDEFLUOR™ KitSTEMCELL Technologies017002-8°C
(Containing BAAA-DA and DEAB)
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
2N Hydrochloric Acid (HCl)Sigma-AldrichH1758Room Temperature
ALDEFLUOR™ Assay BufferSTEMCELL Technologies017012-8°C
Propidium Iodide (PI) SolutionThermo FisherP35662-8°C, protect from light
Cell suspension of interest--37°C, 5% CO2
12 x 75 mm Falcon tubesCorning352058Room Temperature
Equipment
  • Flow cytometer with a 488 nm laser and appropriate filters (e.g., 515-545 nm for green fluorescence)

  • Laminar flow hood

  • Centrifuge

  • Incubator (37°C)

  • Vortex mixer

  • Micropipettes and sterile tips

Reagent Preparation

1. Activated BAAA Substrate Solution:

  • Add 25 µL of DMSO to the dry BAAA-DA vial.

  • Add 25 µL of 2N HCl to the same vial and mix well.

  • Incubate for 15 minutes at room temperature.

  • Add 360 µL of ALDEFLUOR™ Assay Buffer and mix.

  • Store the activated BAAA solution at 2-8°C during use and aliquot for storage at -20°C for long-term use.[8]

2. DEAB Control Reagent:

  • The DEAB reagent is typically provided as a 1.5 mM stock solution in 95% ethanol within the ALDEFLUOR™ kit.[8]

3. Cell Suspension:

  • Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[7]

Staining Protocol
  • For each cell sample, label two 12 x 75 mm tubes: one "Test" and one "Control".

  • Add 1 mL of the cell suspension (1 x 10^6 cells) to the "Test" tube.

  • To the "Control" tube, add 5 µL of the DEAB stock solution.[7]

  • Add 5 µL of the activated BAAA substrate solution to the "Test" tube.

  • Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube. This ensures both tubes have the same concentration of cells and substrate, with the "Control" tube also containing the inhibitor.[7]

  • Incubate both tubes for 30-60 minutes at 37°C, protected from light.[7][9] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Following incubation, centrifuge the cells at 250 x g for 5 minutes.[7]

  • Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold ALDEFLUOR™ Assay Buffer.

  • Keep the samples on ice and protected from light until flow cytometry analysis. For viability staining, Propidium Iodide (PI) can be added just before analysis.[1]

dot

Experimental_Workflow prep_cells Prepare Single-Cell Suspension (1x10^6 cells/mL) label_tubes Label 'Test' and 'Control' Tubes prep_cells->label_tubes add_cells_test Add 1mL Cell Suspension to 'Test' Tube label_tubes->add_cells_test add_deab Add 5µL DEAB to 'Control' Tube label_tubes->add_deab add_baaa Add 5µL Activated BAAA to 'Test' Tube add_cells_test->add_baaa transfer_cells Immediately Transfer 0.5mL from 'Test' to 'Control' Tube add_deab->transfer_cells add_baaa->transfer_cells incubate Incubate Both Tubes (30-60 min, 37°C) transfer_cells->incubate centrifuge Centrifuge (250g, 5 min) incubate->centrifuge resuspend Resuspend in Cold Assay Buffer centrifuge->resuspend analyze Analyze by Flow Cytometry resuspend->analyze Signaling_Pathway Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 Retinoic_Acid Retinoic Acid (RA) ALDH1A1->Retinoic_Acid RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR Gene_Expression Target Gene Expression (e.g., cEBP) RAR->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation DEAB DEAB DEAB->ALDH1A1 Inhibition

References

Application Notes and Protocols: Inhibition of ALDH1A3 with Benzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde Dehydrogenase 1A3 (ALDH1A3), also known as retinaldehyde dehydrogenase 3 (RALDH3), is a crucial enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] RA is a potent signaling molecule that regulates gene expression, playing critical roles in cellular differentiation, proliferation, and embryonic development.[2][3] Overexpression of ALDH1A3 has been implicated in the progression, chemoresistance, and poor prognosis of various cancers, including breast, lung, and glioblastoma, often serving as a marker for cancer stem cells (CSCs).[4][5][6] Consequently, ALDH1A3 has emerged as a promising therapeutic target.

This document provides detailed protocols for the synthesis and evaluation of benzaldehyde analogues, particularly the benzyloxybenzaldehyde scaffold, as selective inhibitors of ALDH1A3.[4][6] These compounds offer a promising avenue for therapeutic intervention in ALDH1A3-driven diseases.

ALDH1A3 Signaling Pathway

ALDH1A3 catalyzes the irreversible oxidation of all-trans-retinal to all-trans-retinoic acid (atRA).[2] Retinoic acid then binds to nuclear hormone receptors, namely retinoic acid receptors (RARs) and retinoid-X receptors (RXRs), which form heterodimers and act as ligand-activated transcription factors to regulate the expression of target genes.[3][7] The expression of ALDH1A3 itself is regulated by various signaling pathways, including STAT3 and FOXD1.[2][8] Inhibition of ALDH1A3 blocks the production of RA, thereby disrupting these downstream signaling events that contribute to cancer cell proliferation, self-renewal, and survival.

ALDH1A3_Signaling_Pathway cluster_receptors Nuclear Receptor Complex Retinal all-trans-Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid (RA) ALDH1A3->RA NAD+ -> NADH RAR RAR RA->RAR RXR RXR RARE Retinoic Acid Response Element (RARE) RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene Proliferation Cell Proliferation, Differentiation, Survival Gene->Proliferation STAT3 STAT3 STAT3->ALDH1A3 Regulates Expression FOXD1 FOXD1 FOXD1->ALDH1A3 Regulates Expression Inhibitor Benzaldehyde Analogue Inhibitor Inhibitor->ALDH1A3

Caption: ALDH1A3 signaling pathway and point of inhibition. (Max Width: 760px)

Data Presentation: Inhibitory Activity of Benzyloxybenzaldehyde Analogues

Recent studies have identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3.[4][6] The inhibitory activities of representative compounds against ALDH1A1, ALDH1A3, and ALDH3A1 are summarized below. The data highlights the superior potency and selectivity of compounds ABMM-15 and ABMM-16 for ALDH1A3.[4][9]

CompoundALDH1A1 Remaining Activity (%) at 10 µM (± SE)ALDH1A3 Remaining Activity (%) at 10 µM (± SE)ALDH1A3 IC50 (µM) (± SE)ALDH3A1 Remaining Activity (%) at 10 µM (± SE)Reference
ABMM-15 48.00 ± 1.20.14 ± 0.00.23 ± 0.0587.50 ± 1.0[4][9][10]
ABMM-16 42.00 ± 1.54.27 ± 0.21.29 ± 0.1095.32 ± 0.9[4][9][10]
ABMM-1 94.81 ± 0.921.07 ± 0.4Not Determined98.14 ± 1.1[10]
ABMM-18 Not Determined16.00 ± 0.8Not DeterminedNot Determined[10]

SE: Standard Error

Experimental Protocols

The following section details the key experimental procedures for synthesizing and evaluating ALDH1A3 inhibitors.

Experimental_Workflow Start Start Synth Synthesis of Benzyloxybenzaldehyde Analogues Start->Synth Purify Purification & Characterization Synth->Purify EnzymeAssay In Vitro Enzymatic Inhibition Assay (Determine IC50) Purify->EnzymeAssay CellAssay Cellular ALDH Activity Assay (ALDEFLUOR) EnzymeAssay->CellAssay Lead Compounds CytoAssay Cytotoxicity & Cell Viability Assay CellAssay->CytoAssay End End CytoAssay->End ALDEFLUOR_Workflow Start Harvest & Count Cells Split Split Cells into Test & Control Tubes Start->Split Control Control Tube: Add DEAB (Inhibitor) Split->Control Test Test Tube: Add Assay Buffer Split->Test AddSubstrate Add ALDEFLUOR Substrate (BAAA) to all tubes Control->AddSubstrate Test->AddSubstrate Incubate Incubate 30-60 min at 37°C AddSubstrate->Incubate Analyze Analyze via Flow Cytometry (FITC Channel) Incubate->Analyze Result Identify ALDH-positive (ALDH+) Population Analyze->Result

References

Application Notes and Protocols: Novel Ion-Selective Probes Derived from 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of specific ions is crucial in a multitude of scientific fields, including environmental monitoring, biological imaging, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and real-time response capabilities. Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, are a versatile class of compounds for developing such probes. Their synthesis is often straightforward, and their photophysical properties can be fine-tuned by modifying their molecular structure.

This document provides detailed application notes and protocols for the synthesis and utilization of novel fluorescent probes for ion detection, using 4-(diethylamino)-2-methoxybenzaldehyde as a key precursor. The electron-donating diethylamino group and the methoxy group are expected to contribute to favorable photophysical properties of the resulting Schiff base probes, making them promising candidates for "turn-on" fluorescence sensing of various metal ions. The primary application highlighted is the detection of Al³⁺, a biologically and environmentally relevant ion.

Signaling Pathway and Detection Mechanism

The fluorescence sensing mechanism of Schiff base probes derived from this compound typically relies on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET).

In the unbound state, the Schiff base probe may exhibit weak fluorescence due to non-radiative decay processes, such as C=N isomerization or PET from the electron-rich diethylamino group to the imine moiety. Upon binding to a target metal ion, a coordination complex is formed. This chelation restricts the C=N bond rotation and can suppress the PET process. The resulting increase in the structural rigidity of the probe minimizes non-radiative decay pathways, leading to a significant enhancement in the fluorescence quantum yield, observed as a "turn-on" fluorescent signal.

CHEF_Mechanism cluster_states Fluorescence States cluster_process Key Processes Probe Free Probe (Weak Fluorescence) Complex Probe-Ion Complex (Strong Fluorescence) Probe->Complex Chelation Weak Fluorescence Weak Fluorescence C=N Isomerization C=N Isomerization Probe->C=N Isomerization PET PET Probe->PET Ion Target Ion (e.g., Al³⁺) Complex->Probe Removal of Ion Strong Fluorescence Strong Fluorescence Rigidification Rigidification Complex->Rigidification CHEF CHEF Rigidification->CHEF

Signaling pathway for ion detection.

Synthesis of a Novel Schiff Base Probe (Probe 1)

The synthesis of a fluorescent probe from this compound is typically achieved through a one-step Schiff base condensation reaction with a suitable primary amine. In this protocol, we describe the synthesis of "Probe 1" by reacting this compound with ethylenediamine in a 2:1 molar ratio.

Synthesis_Workflow start Start dissolve_aldehyde Dissolve 4-(diethylamino)-2- methoxybenzaldehyde in Ethanol start->dissolve_aldehyde add_amine Add Ethanolic Solution of Ethylenediamine dissolve_aldehyde->add_amine reflux Reflux Reaction Mixture (4-6 hours) add_amine->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate (Vacuum Filtration) cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, FT-IR, Mass Spec) dry->characterize end End characterize->end

Experimental workflow for probe synthesis.
Experimental Protocol: Synthesis of Probe 1

Materials:

  • This compound (2 mmol, 0.414 g)

  • Ethylenediamine (1 mmol, 0.060 g)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve ethylenediamine (1 mmol) in 10 mL of absolute ethanol.

  • Add the ethanolic solution of ethylenediamine dropwise to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the synthesized "Probe 1" using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application: Fluorescent Detection of Al³⁺

This section details the protocol for using the synthesized Schiff base probe for the selective detection of aluminum ions (Al³⁺).

Experimental Protocol: General Procedure for Al³⁺ Sensing

Materials:

  • Stock solution of Probe 1 (1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., Al(NO₃)₃·9H₂O, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water)

  • HEPES buffer solution (10 mM, pH 7.4)

  • DMSO/Water mixture (e.g., 1:9 v/v)

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, place 2 mL of the HEPES buffer in the desired DMSO/water mixture.

  • Add an aliquot of the Probe 1 stock solution to the cuvette to achieve a final concentration of 10 µM.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Titration with Al³⁺: Add incremental amounts of the Al³⁺ stock solution to the cuvette containing the probe.

  • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Study: To assess the selectivity of the probe for Al³⁺, repeat the fluorescence measurement with the addition of other metal ion solutions at the same concentration.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the detection limit and binding constant.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative Schiff base probe derived from a similar aldehyde, 4-(N,N-diethylamino)salicylaldehyde, for the detection of Al³⁺.[1] These values provide an expected performance benchmark for probes synthesized from this compound.

ParameterValueIonReference
Detection Limit (LOD) 1.2 x 10⁻⁶ MAl³⁺[1]
Binding Constant (Kₐ) 5.2 x 10⁵ M⁻¹Al³⁺[1]
Quantum Yield (Φ) of Free Probe 0.08-[1]
Quantum Yield (Φ) of Probe-Al³⁺ Complex 0.29Al³⁺[1]
Stoichiometry (Probe:Ion) 2:1Al³⁺[1]

Conclusion

The synthetic route utilizing this compound provides a versatile and efficient method for developing novel fluorescent probes for ion detection. The straightforward Schiff base condensation allows for the creation of sensors with high sensitivity and selectivity, particularly for ions like Al³⁺. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers in the fields of analytical chemistry, materials science, and drug development to design and implement these powerful analytical tools for a wide range of applications.

References

Step-by-step synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde via nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde, a valuable intermediate in the production of dyes and other functional organic molecules. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and data characterization for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic aldehyde containing a diethylamino group and a methoxy group. These functional groups make it a versatile building block, particularly in the synthesis of coumarin dyes and other fluorescent probes. The synthesis route described herein employs a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[1][2] This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[1] In this synthesis, the aldehyde group acts as a moderate electron-withdrawing group, and a halogen, such as fluorine, serves as the leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, and the carbon-fluorine bond cleavage is often not the rate-determining step.[1]

The reaction involves the displacement of a fluoride ion from 4-fluoro-2-methoxybenzaldehyde by the nucleophile, diethylamine. A base is used to deprotonate the diethylamine, increasing its nucleophilicity, and to neutralize the hydrogen fluoride generated during the reaction.

Reaction Scheme

Reaction Scheme

Scheme 1: Nucleophilic aromatic substitution of 4-fluoro-2-methoxybenzaldehyde with diethylamine.

Experimental Protocol

3.1 Materials and Reagents

  • 4-Fluoro-2-methoxybenzaldehyde (98% purity)

  • Diethylamine (≥99.5% purity)

  • Potassium carbonate (K₂CO₃, anhydrous, ≥99% purity)

  • Dimethylformamide (DMF, anhydrous, 99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexane (ACS grade)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Deionized water

3.2 Equipment

  • Three-neck round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

3.3 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-2-methoxybenzaldehyde (1.0 eq).

  • Solvent and Reagents Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (2.0 eq) and diethylamine (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere and heated to 80-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a solid.[3]

Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-Fluoro-2-methoxybenzaldehyde
Nucleophile Diethylamine
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Molar Ratio (SM:Nuc:Base) 1 : 1.5 : 2
Reaction Temperature 80-90°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Product Appearance Solid
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Weighing (4-Fluoro-2-methoxybenzaldehyde, K2CO3, Diethylamine) B Reaction Setup (Add reactants to DMF in flask) A->B Charge Flask C Nucleophilic Substitution (Heat to 80-90°C, 4-6h under N2 atmosphere) B->C Heat & Stir D Quenching (Pour into ice water) C->D Cool E Extraction (with Ethyl Acetate) D->E F Washing & Drying (Wash with brine, dry with MgSO4) E->F G Concentration (Rotary Evaporation) F->G H Column Chromatography (Silica Gel, Hexane/EtOAc) G->H Purify Crude I Final Product (4-(Diethylamino)-2- methoxybenzaldehyde) H->I Isolate Pure

Figure 1: Experimental workflow for the synthesis.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Diethylamine is a corrosive and flammable liquid. Handle with care.

  • Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Side-product formation in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation during the synthesis of substituted benzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Issues

Q1: My benzaldehyde product is converting to a white solid upon storage. What is happening and how can I prevent it?

A1: Benzaldehydes are prone to autoxidation in the presence of air, leading to the formation of the corresponding benzoic acid, which is often a white solid.[1] To minimize this:

  • Storage: Store the purified benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

  • Inhibitors: The addition of radical inhibitors, such as hydroquinone or catechol, can help prevent oxidation during storage.[2]

Q2: How can I remove benzoic acid impurities from my benzaldehyde product?

A2: Benzoic acid can be effectively removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[3][4] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate, which will partition into the aqueous layer. Subsequent separation of the layers and drying of the organic phase will yield a purified benzaldehyde.

II. Formylation Reactions

A. Vilsmeier-Haack Reaction

Q3: I am observing the formation of unwanted chlorinated byproducts in my Vils-meier-Haack reaction. How can I avoid this?

A3: The Vilsmeier-Haack reagent is a chloroiminium salt, which can sometimes lead to chlorination of the aromatic ring, especially with highly activated substrates. To minimize this:

  • Temperature Control: Maintain a low reaction temperature during the addition of the Vilsmeier reagent to the aromatic substrate.

  • Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent.

  • Alternative Reagents: In some cases, using a milder formylating agent might be necessary if chlorination is a persistent issue.

Q4: My Vilsmeier-Haack reaction is giving a low yield of the desired benzaldehyde. What are the common causes?

A4: Low yields can result from several factors:

  • Incomplete Reagent Formation: Ensure that the Vilsmeier reagent is properly formed by allowing sufficient time for the reaction between DMF and the acid chloride (e.g., POCl₃) at the appropriate temperature (typically 0 °C to room temperature) before adding the aromatic substrate.[5][6]

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[5][7] If your substrate is deactivated, the reaction may be sluggish or fail.

  • Hydrolysis: The iminium salt intermediate must be carefully hydrolyzed during workup to yield the aldehyde. Ensure complete hydrolysis by adding the reaction mixture to ice water and adjusting the pH.

B. Duff Reaction

Q5: I am getting a significant amount of a di-formylated side-product in my Duff reaction. How can I improve the selectivity for the mono-formylated product?

A5: Di-formylation is a common side reaction in the Duff reaction when multiple ortho positions are available on the phenol.[8] To favor mono-formylation:

  • Control Stoichiometry: Reduce the molar ratio of hexamine to the phenolic substrate. Using a 1:1 or slightly less than 1 equivalent of hexamine can significantly increase the yield of the mono-formylated product.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired product is maximized to prevent further formylation.

Q6: My Duff reaction is producing a polymeric resin instead of the desired aldehyde. What is causing this and how can I prevent it?

A6: Phenol-formaldehyde resin formation can occur, especially under strongly acidic conditions and at elevated temperatures. To minimize this:

  • Temperature Control: Maintain the lowest effective temperature for the formylation to proceed.

  • Acid Catalyst: Consider using a milder acid catalyst.

  • Reaction Time: Avoid unnecessarily long reaction times which can promote polymerization.

C. Reimer-Tiemann Reaction

Q7: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I control the regioselectivity?

A7: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically being the major one due to the interaction of the dichlorocarbene with the phenoxide.[2][3][4][9][10] The ortho:para ratio can be influenced by:

  • Counter-ion: The nature of the alkali metal cation can affect the selectivity. For instance, using KOH instead of NaOH has been reported to increase the proportion of the para isomer in some cases.[11]

  • Solvent: The use of aprotic, non-polar solvents can sometimes favor the formation of the para isomer.

  • Steric Hindrance: If the ortho positions are sterically hindered by bulky substituents, the para product will be favored.

III. Oxidation of Benzyl Alcohols

Q8: My oxidation of a primary benzyl alcohol is producing a significant amount of the corresponding benzoic acid. How can I achieve a more selective oxidation to the aldehyde?

A8: Over-oxidation to the carboxylic acid is a common challenge. To improve selectivity for the aldehyde:

  • Choice of Oxidant: Use milder and more selective oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC) are specifically designed to stop the oxidation of primary alcohols at the aldehyde stage.[12][13][14] Activated manganese dioxide (MnO₂) is highly selective for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation.[15][16][17][18] TEMPO-catalyzed oxidations are also known for their high selectivity.[1][19][20]

  • Reaction Conditions: Carefully control the reaction temperature and time. Over-reaction can lead to the formation of the carboxylic acid.

  • Anhydrous Conditions: For some reagents, like PCC, performing the reaction under anhydrous conditions is crucial to prevent the formation of the hydrate of the aldehyde, which can be further oxidized.[14]

Data Presentation: Side-Product Formation

Table 1: Regioselectivity in the Reimer-Tiemann Reaction of Phenol

BaseSolventTemperature (°C)Ortho:Para RatioReference
NaOHAqueous65-70~2:1[2]
KOHAqueous65-70Para favored[11]
NaOHBiphasic (CHCl₃/H₂O)602.21:1[3][9]

Table 2: Product Distribution in the Duff Reaction of 4-Substituted Phenols

4-SubstituentProduct(s)Yield (%)Reference
-C(CH₃)₃5-tert-Butylsalicylaldehyde65[21]
-CH₃5-Methylsalicylaldehyde41[21]
-OCH₃5-Methoxysalicylaldehyde29[21]
-Br5-Bromosalicylaldehyde-[21]
-NO₂5-NitrosalicylaldehydeGood[21]
-C(CH₃)₃2,6-Diformyl-4-tert-butylphenol58[21]

Table 3: Selectivity in the Oxidation of Benzyl Alcohol

Oxidizing AgentSolventTemperature (°C)Benzaldehyde Yield (%)Benzoic Acid Yield (%)Reference
PCCCH₂Cl₂Room TempHighLow[12][13]
Activated MnO₂CH₂Cl₂Reflux92Not detected[16]
TEMPO/Cu(II)Water5074Not specified[1]
Swern OxidationMicroreactor1584.7Low[22][23]

Experimental Protocols

1. Vilsmeier-Haack Formylation of Indole

  • Reagents: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Diethyl ether, Water.

  • Procedure:

    • To a solution of indole (1.0 equiv) in DMF, add POCl₃ (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 6.5 hours.

    • Cool the reaction mixture to 0 °C and quench by the addition of a solution of sodium acetate (5.6 equiv) in water.

    • Stir for 10 minutes at 0 °C.

    • Dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford indole-3-carboxaldehyde.[6]

2. Duff Reaction of 2,4-Di-tert-butylphenol

  • Reagents: 2,4-Di-tert-butylphenol, Hexamethylenetetramine, Glacial acetic acid, Hydrochloric acid.

  • Procedure:

    • A mixture of 2,4-di-tert-butylphenol (1.0 equiv) and hexamethylenetetramine (2.0 equiv) in glacial acetic acid is stirred at 118 °C for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly add a 5 M solution of hydrochloric acid.

    • The product can be isolated by filtration or extraction.

3. Reimer-Tiemann Reaction of Phenol

  • Reagents: Phenol, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Water, Hydrochloric acid.

  • Procedure:

    • Dissolve phenol (1.0 equiv) in an aqueous solution of sodium hydroxide.

    • Heat the solution to 60-70 °C.

    • Add chloroform (1.5 - 2.0 equiv) dropwise with vigorous stirring.

    • Continue stirring at 60-70 °C for 1-2 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • The product, salicylaldehyde, can be isolated by steam distillation or extraction.[2][4]

4. Selective Oxidation of Benzyl Alcohol using Activated MnO₂

  • Reagents: Benzyl alcohol, Activated Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of benzyl alcohol (1.0 equiv) in dichloromethane, add activated MnO₂ (5-10 equiv).

    • Stir the suspension at room temperature or reflux until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with dichloromethane.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude benzaldehyde.

    • Purify by distillation or column chromatography if necessary.[18]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Arene Electron-rich Arene Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting_Workflow Start Side-Product Observed Identify Identify Side-Product (e.g., NMR, GC-MS) Start->Identify Over_oxidation Over-oxidation to Carboxylic Acid? Identify->Over_oxidation Isomerization Formation of Isomers? Identify->Isomerization Polymerization Polymer/Resin Formation? Identify->Polymerization Over_oxidation->Isomerization No Solution1 Use Milder Oxidant (PCC, MnO₂) Control Reaction Time/Temp Over_oxidation->Solution1 Yes Isomerization->Polymerization No Solution2 Adjust Reaction Conditions (Base, Solvent, Temp) Consider Steric Effects Isomerization->Solution2 Yes Solution3 Lower Temperature Use Milder Acid Reduce Reaction Time Polymerization->Solution3 Yes Purify Purify Product (Distillation, Chromatography, Acid-Base Extraction) Solution1->Purify Solution2->Purify Solution3->Purify

Caption: General Troubleshooting Workflow for Side-Product Formation.

Reaction_Condition_Effects cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Product Yield Temperature->Yield Affects rate Side_Products Side-Products (e.g., Di-formylation, Over-oxidation) Temperature->Side_Products High temp can increase Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Side_Products Excess can lead to Catalyst_Reagent Catalyst/Reagent Catalyst_Reagent->Yield Selectivity Selectivity (e.g., ortho vs. para) Catalyst_Reagent->Selectivity Catalyst_Reagent->Side_Products Choice is critical

References

Technical Support Center: Benzaldehyde Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving benzaldehyde. The primary focus is on preventing unwanted side reactions, particularly autoxidation, which is often mistaken for polymerization.

Frequently Asked Questions (FAQs)

Q1: Is benzaldehyde prone to polymerization?

A1: While many aldehydes can undergo polymerization, benzaldehyde does not typically polymerize under standard laboratory conditions. This is because it lacks alpha-hydrogens, which are necessary for the common self-aldol condensation pathway that leads to polymer formation. The primary degradation pathway for benzaldehyde is not polymerization but autoxidation to benzoic acid upon exposure to air.[1]

Q2: What are the initial signs of benzaldehyde degradation?

A2: The most common sign of degradation is the formation of a white crystalline solid, which is benzoic acid, within the otherwise colorless liquid benzaldehyde.[2] This occurs as benzaldehyde readily oxidizes in the presence of air.[1][3] An older sample of benzaldehyde may also appear yellowish.

Q3: How does autoxidation of benzaldehyde occur?

A3: The autoxidation of benzaldehyde is a free-radical chain reaction. It is initiated by the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This radical can abstract a hydrogen atom from another benzaldehyde molecule to form perbenzoic acid and a new benzoyl radical, thus propagating the chain. The perbenzoic acid can then react with another molecule of benzaldehyde to yield two molecules of benzoic acid.

Q4: What are the most effective ways to prevent the formation of benzoic acid?

A4: To prevent autoxidation, it is crucial to store and handle benzaldehyde properly. This includes storing it under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, dark container, and at a low temperature.[4] The addition of a radical inhibitor is also a highly effective method for preventing oxidation during storage and reactions.[2]

Q5: What are common inhibitors for benzaldehyde autoxidation, and how do they work?

A5: Phenolic compounds are commonly used as inhibitors because they act as radical scavengers. They interrupt the free-radical chain reaction of autoxidation by donating a hydrogen atom to the benzoylperoxy radical, thus forming a stable radical that does not propagate the chain. Commonly used inhibitors include hydroquinone, butylated hydroxytoluene (BHT), and catechol.[2]

Troubleshooting Guide: Benzaldehyde Reactions

This guide addresses specific issues that may arise during reactions involving benzaldehyde.

Observed Issue Potential Cause Troubleshooting & Optimization Steps
White precipitate in benzaldehyde starting material. Formation of benzoic acid due to autoxidation.1. Purify the benzaldehyde before use by washing with a 5-10% sodium carbonate solution to remove the acidic benzoic acid, followed by drying and distillation.[2][3][5] 2. For future prevention, ensure benzaldehyde is stored under an inert atmosphere and in a sealed, dark container.
Low yield of desired product and isolation of benzoic acid as a major byproduct. Oxidation of benzaldehyde during the reaction.1. Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[6][7] 2. Degas all solvents prior to use. 3. Consider adding a small amount of a radical inhibitor, such as BHT, to the reaction mixture if compatible with the reaction chemistry.
Reaction is sluggish or fails to proceed as expected. Use of impure benzaldehyde containing benzoic acid, which can interfere with certain catalysts or reagents.1. Always use freshly purified benzaldehyde for reactions that are sensitive to acidic impurities. 2. Verify the purity of the benzaldehyde by techniques such as NMR or GC before use.
Formation of benzyl alcohol and benzoic acid as byproducts, especially under basic conditions. Cannizzaro reaction.1. The Cannizzaro reaction is a disproportionation that occurs with aldehydes lacking alpha-hydrogens in the presence of a strong base.[7] 2. If this is an undesired side reaction, consider using a weaker base, lower reaction temperatures, or slow, dropwise addition of the base to the reaction mixture.[7]

Data Presentation: Comparison of Common Antioxidants for Benzaldehyde

Antioxidant Typical Concentration Mechanism Advantages Considerations
Hydroquinone 0.01 - 0.1%Radical Scavenger (H-atom donor)Highly effective.[8]Can be easily removed by a basic wash. May interfere with certain reactions.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical Scavenger (H-atom donor)Volatile and can sometimes be removed under vacuum.Generally less reactive than hydroquinone.
Catechol 0.01 - 0.1%Radical Scavenger (H-atom donor)Effective inhibitor.Similar properties to hydroquinone and can be removed by a basic wash.
Thiourea 0.01 - 0.1%AntioxidantReported to be highly effective.May introduce sulfur into the reaction system, which could be undesirable.

Experimental Protocols

Protocol 1: Purification of Benzaldehyde by Aqueous Wash

This protocol describes the removal of benzoic acid from benzaldehyde.

Materials:

  • Benzaldehyde containing benzoic acid impurity

  • Diethyl ether or other suitable organic solvent

  • 5-10% aqueous sodium carbonate (Na₂CO₃) solution[3][5]

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolve the impure benzaldehyde in 2-3 volumes of diethyl ether and transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium carbonate solution, stopper the funnel, and shake gently, periodically venting to release any pressure from CO₂ evolution.[5]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium carbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual sodium carbonate and dissolved water.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic solution over anhydrous magnesium sulfate for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain purified benzaldehyde.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol provides a general guideline for performing reactions with benzaldehyde to prevent autoxidation.

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Rubber septa

  • Source of inert gas (nitrogen or argon) with a manifold or balloon setup[9][10]

  • Syringes and needles

  • Cannula (for liquid transfers)

  • Purified benzaldehyde and other reagents

Procedure:

  • Assemble the dry glassware, including a magnetic stir bar, while hot and immediately place it under a positive pressure of inert gas. A simple setup involves fitting the flask with a rubber septum and using a needle connected to a balloon filled with nitrogen or argon. An outlet needle is also inserted to allow for the displacement of air.[6][9][10]

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add any solid reagents to the reaction flask under a positive flow of inert gas.

  • Add degassed solvents and liquid reagents, including the purified benzaldehyde, via syringe or cannula through the rubber septum.[6]

  • Maintain a positive pressure of the inert gas throughout the reaction. A balloon is a simple way to achieve this in many lab settings.

  • At the end of the reaction, the workup should also be performed with minimal exposure to air if the product is also air-sensitive.

Visualizations

Benzaldehyde_Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_product_formation Product Formation benzaldehyde1 Benzaldehyde (C₆H₅CHO) benzoyl_radical Benzoyl Radical (C₆H₅C•=O) benzaldehyde1->benzoyl_radical oxygen Oxygen (O₂) benzoyl_radical->oxygen + O₂ peroxy_radical Benzoylperoxy Radical (C₆H₅CO₃•) initiator Initiator (e.g., light, heat) initiator->benzaldehyde1 H• abstraction benzaldehyde2 Benzaldehyde (C₆H₅CHO) perbenzoic_acid Perbenzoic Acid (C₆H₅CO₃H) benzaldehyde2->perbenzoic_acid - C₆H₅C•=O oxygen->peroxy_radical peroxy_radical->benzaldehyde2 + C₆H₅CHO benzoyl_radical2 Benzoyl Radical (C₆H₅C•=O) benzoyl_radical2->benzoyl_radical Chain Reaction perbenzoic_acid2 Perbenzoic Acid (C₆H₅CO₃H) benzaldehyde3 Benzaldehyde (C₆H₅CHO) perbenzoic_acid2->benzaldehyde3 + C₆H₅CHO benzoic_acid Benzoic Acid (2 x C₆H₅COOH) benzaldehyde3->benzoic_acid

Caption: Free-radical autoxidation pathway of benzaldehyde to benzoic acid.

Troubleshooting_Workflow cluster_purify Purification Protocol cluster_inert Inert Atmosphere Protocol cluster_cannizzaro Cannizzaro Reaction Mitigation start Reaction with Benzaldehyde Shows Issue (e.g., low yield, unexpected byproduct) check_purity Is the starting benzaldehyde pure? start->check_purity wash Wash with 5-10% Na₂CO₃ solution to remove benzoic acid. check_purity->wash No check_atmosphere Was the reaction run under an inert atmosphere? check_purity->check_atmosphere Yes distill Dry and distill benzaldehyde (preferably under vacuum). wash->distill distill->check_atmosphere setup_inert Use oven-dried glassware. Assemble and cool under N₂ or Ar. check_atmosphere->setup_inert No check_base Is a strong base used in the reaction? check_atmosphere->check_base Yes add_reagents Add degassed solvents and reagents via syringe or cannula. setup_inert->add_reagents add_reagents->check_base weaker_base Consider using a weaker base (e.g., K₂CO₃). check_base->weaker_base Yes rerun Re-run the experiment with purified materials and proper technique. check_base->rerun No lower_temp Run the reaction at a lower temperature (e.g., 0 °C). slow_addition Add the base dropwise. slow_addition->rerun

Caption: Troubleshooting workflow for common issues in benzaldehyde reactions.

References

Optimizing reaction conditions for formylation of diethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formylation of N,N-diethylaniline and its derivatives, primarily focusing on the Vilsmeier-Haack reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for formylating diethylaniline derivatives?

A1: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as N,N-diethylaniline.[1][2] The reaction employs a "Vilsmeier reagent," which is a chloroiminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent is a mild electrophile that reacts selectively with activated aromatic compounds.[2] For N,N-diethylaniline, formylation is highly regioselective, occurring predominantly at the para-position due to the strong activating and directing effect of the diethylamino group.

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A2: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The in situ-formed Vilsmeier reagent is also moisture-sensitive and can be thermally unstable.[3] The reaction itself is exothermic and requires careful temperature control to prevent runaways.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat, is essential. The work-up procedure, which often involves quenching with ice, must be done slowly and cautiously.[4]

Q3: How can I monitor the progress of the formylation reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (for example, in a vial containing a mixture of ice and a basic solution like aqueous sodium bicarbonate). The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and spotted on a TLC plate against a spot of the starting diethylaniline derivative.

Q4: My diethylaniline derivative has other functional groups. Will they interfere with the Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack reaction is generally compatible with a range of functional groups. However, highly nucleophilic groups like primary or secondary amines and hydroxyl groups can compete with the aromatic ring for reaction with the Vilsmeier reagent, leading to N- or O-formylation side products.[5][6] Electron-withdrawing groups on the aromatic ring can deactivate it, making the formylation more difficult and potentially requiring harsher reaction conditions (e.g., higher temperatures or longer reaction times).

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of diethylaniline derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[6] 2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups on the diethylaniline ring can hinder the reaction. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Loss During Work-up: The formylated product might have some water solubility, or an emulsion may form during extraction.1. Ensure all glassware is oven- or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent (e.g., 1.5-3 equivalents) or increasing the reaction temperature after the initial addition. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 60-90 °C). 4. During aqueous work-up, ensure the pH is appropriately adjusted (typically neutral to slightly basic) to ensure the product is in its non-protonated form. Use brine to break up emulsions and perform multiple extractions with an appropriate organic solvent.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[3] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF and the addition of the diethylaniline derivative. Use an ice/water or ice/salt bath. 2. Use purified starting materials and high-purity, anhydrous solvents.
Multiple Products Observed on TLC 1. Di-formylation: Although para-formylation is strongly favored, ortho-formylation can occur as a side reaction, especially if the para-position is blocked or under forcing conditions. 2. Side Reactions with Substituents: Other functional groups on the ring (e.g., -OH) may react.[6] 3. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent; using a large excess may promote side reactions. Maintain a low reaction temperature. 2. If O-formylation is an issue, consider protecting the hydroxyl group before the Vilsmeier-Haack reaction. 3. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is an Oil: The formylated diethylaniline derivative may not be a crystalline solid. 2. Product is Water-Soluble: The product may have some solubility in the aqueous phase, especially if it is protonated.1. If the product is an oil, purification by silica gel column chromatography is the preferred method. 2. Carefully neutralize the reaction mixture during work-up to a pH of 7-8 to ensure the product is in its free base form, which is less water-soluble.[4] Saturating the aqueous layer with NaCl (brine) can also decrease the product's solubility in water and facilitate extraction.

Optimization of Reaction Conditions

Optimizing the reaction conditions is crucial for achieving high yield and purity. The following table summarizes key parameters and their general effects.

Parameter Condition Range Effect on Reaction Considerations
Molar Ratio (POCl₃:DMF:Substrate) 1:1:1 to 3:3:1A higher ratio of Vilsmeier reagent can increase the reaction rate, especially for less reactive substrates.Excess reagent can lead to side reactions and more vigorous quenching. A 1.1 to 1.5 molar excess of the Vilsmeier reagent over the substrate is a common starting point.
Temperature 0 °C to 90 °CLower temperatures (0-25 °C) are used for reagent formation and for highly reactive substrates. Higher temperatures (50-90 °C) may be needed for deactivated substrates or to drive the reaction to completion.Temperature control is critical to avoid side reactions and decomposition. The addition of reagents should always be done at low temperatures.
Reaction Time 1 to 24 hoursDependent on substrate reactivity and temperature.Monitor by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.
Solvent DMF (as reagent and solvent) or additional co-solvent (e.g., Dichloromethane)DMF is typically used in excess to act as both reagent and solvent. A co-solvent can be used to aid solubility or control reaction concentration.Ensure all solvents are anhydrous.
Work-up Quenching on ice, followed by neutralization (e.g., with NaOAc, NaHCO₃, or NaOH)Proper quenching and neutralization are vital for hydrolyzing the intermediate iminium salt to the aldehyde and for isolating the product.Quenching is highly exothermic. Neutralization must be done carefully to avoid localized heating, which can cause the formation of colored byproducts.[4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N,N-Diethylaniline

This protocol is a representative procedure and may require optimization for specific substituted derivatives.

1. Vilsmeier Reagent Preparation:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or viscous liquid is often observed.

2. Formylation Reaction:

  • Dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the solution of the diethylaniline derivative dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60 °C) for 2-6 hours. Monitor the reaction's progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting aqueous solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography or recrystallization.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ DEA N,N-Diethylaniline Iminium Iminium Salt Intermediate DEA->Iminium + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Aldehyde p-Diethylaminobenzaldehyde Iminium_Salt->Aldehyde + H₂O (Work-up) Troubleshooting_Workflow start Low or No Yield Observed reagent_check Check Reagent Quality & Handling start->reagent_check reagent_solution Use anhydrous solvents. Use fresh POCl₃. Prepare Vilsmeier reagent at 0-5°C. reagent_check->reagent_solution Moisture or decomposition likely conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents are fine end Yield Improved reagent_solution->end conditions_solution Increase temperature. Increase reaction time. Increase molar ratio of Vilsmeier reagent. conditions_check->conditions_solution Reaction incomplete workup_check Evaluate Work-up Procedure conditions_check->workup_check Conditions seem optimal conditions_solution->end workup_solution Ensure pH is 7-8 before extraction. Use brine to break emulsions. Perform multiple extractions. workup_check->workup_solution Product loss suspected workup_check->end Work-up is robust workup_solution->end

References

Troubleshooting low ALDH inhibition with 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Diethylamino)-2-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound as an ALDH inhibitor.

Troubleshooting Guide: Low ALDH Inhibition

Issue: You are observing lower than expected or no inhibition of aldehyde dehydrogenase (ALDH) activity when using this compound.

This guide provides a systematic approach to identifying and resolving potential causes for low ALDH inhibition.

Potential Cause Explanation & Troubleshooting Steps
1. Compound Integrity and Handling Is the compound viable? this compound, like other benzaldehyde derivatives, can be susceptible to oxidation. Ensure the compound has been stored correctly (cool, dark, and dry place). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. Verification: Test a fresh batch or a newly opened vial of the compound.
2. Solubility Issues Is the inhibitor fully dissolved in the assay buffer? Substituted benzaldehydes can have limited aqueous solubility.[1][2] Precipitation of the inhibitor in the aqueous assay buffer will lead to a lower effective concentration and consequently, lower inhibition. Troubleshooting Steps: Visually inspect the final assay mixture for any precipitate. Determine the solubility limit of this compound in your specific assay buffer. Consider using a lower final concentration of the inhibitor or optimizing the solvent concentration (e.g., ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity, typically <1%).
3. Dual Role as a Substrate Is the compound acting as a substrate instead of an inhibitor? this compound is an analog of 4-(diethylamino)benzaldehyde (DEAB), which is known to act as a substrate for some ALDH isoforms (e.g., ALDH1A1 and ALDH3A1) while inhibiting others.[3][4] If the compound is being turned over by the enzyme, it will compete with the intended substrate and may lead to a complex kinetic profile that appears as low inhibition. Troubleshooting Steps: Run a control experiment with this compound as the sole substrate (in the absence of the assay's primary aldehyde substrate) and monitor for NAD(P)H production. If an increase in NAD(P)H is observed, it indicates the compound is acting as a substrate.
4. ALDH Isoform Specificity Are you using the correct ALDH isoform? The inhibitory potency of this compound can vary significantly between different ALDH isoforms. While it is an analog of the pan-inhibitor DEAB, the methoxy group may alter its selectivity profile. Verification: Confirm the specific ALDH isoform being used in your assay. Literature suggests that DEAB analogs can have varying potencies against different isoforms. For example, some analogs show potent inhibition against ALDH1A3 but weaker activity against other isoforms.[3]
5. Substrate Concentration Is the substrate concentration too high? In a competitive inhibition model, a high concentration of the enzyme's substrate can outcompete the inhibitor, leading to reduced apparent inhibition.[5] Troubleshooting Steps: Determine the Michaelis constant (Km) of your ALDH isoform for its substrate. Perform inhibition assays at a substrate concentration close to the Km value. If substrate inhibition is a known characteristic of your enzyme, ensure you are working in a concentration range that does not induce this effect.[5][6]
6. Enzyme Activity and Stability Is the ALDH enzyme active and stable throughout the experiment? Enzyme activity can be affected by various factors, including buffer composition, pH, temperature, and the presence of contaminants. Verification: Run a positive control with a well-characterized ALDH inhibitor (e.g., DEAB) to ensure the assay system is working correctly.[7] Also, run a control without any inhibitor to establish the baseline enzyme activity. Ensure the assay buffer conditions are optimal for the specific ALDH isoform being studied.
7. Assay Conditions Are the assay parameters optimized? Factors such as incubation time and the concentration of the cofactor (NAD⁺/NADP⁺) can influence the outcome of the inhibition assay. Troubleshooting Steps: Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Ensure the cofactor concentration is not limiting. Refer to established protocols for the specific ALDH isoform.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as an ALDH inhibitor?

A1: this compound is an analog of 4-(diethylamino)benzaldehyde (DEAB). DEAB and its analogs are generally considered to be competitive inhibitors that bind to the substrate-binding site of ALDH enzymes.[10] However, the exact mechanism can be complex and isoform-dependent. For some ALDH isoforms, DEAB can act as a covalent, irreversible inhibitor, while for others it is a reversible inhibitor or even a substrate.[3][11] The methoxy group on this compound may influence its binding affinity and mechanism compared to DEAB.

Q2: At what concentration should I use this compound?

A2: The optimal concentration will depend on the specific ALDH isoform and the experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 value for your specific system. As a starting point, you can refer to published data for structurally similar compounds. For instance, a study on DEAB analogs showed IC50 values for a related compound against ALDH1A1, ALDH1A3, and ALDH3A1 to be 7.08 µM, 0.63 µM, and 8.00 µM, respectively.[3]

Q3: Is this compound a pan-ALDH inhibitor?

A3: While it is an analog of the known pan-inhibitor DEAB, it is not guaranteed to be a pan-inhibitor itself.[3] The addition of the methoxy group can alter its selectivity for different ALDH isoforms. It is crucial to test its activity against a panel of ALDH isoforms to determine its selectivity profile.

Q4: My inhibition is not reaching 100% even at high concentrations. What could be the reason?

A4: This could be due to several factors:

  • Incomplete solubility: The compound may be precipitating at higher concentrations.

  • Partial inhibition: The compound might be a partial inhibitor, meaning it binds to the enzyme but does not completely abolish its activity.

  • Substrate activity: As mentioned in the troubleshooting guide, if the compound also acts as a substrate, it can lead to a plateau in the inhibition curve below 100%.

  • Contaminants: The enzyme preparation or the compound itself might contain impurities that interfere with the assay.

Q5: How should I prepare and store my stock solutions of this compound?

A5: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. Before use, thaw an aliquot and bring it to room temperature.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound's parent compound, DEAB, and a related analog against various ALDH isoforms. This data can serve as a reference for expected potency.

CompoundALDH IsoformIC50 (µM)Reference
DEABALDH1A10.057[12]
DEABALDH1A21.2[12]
DEABALDH1A33.0[12]
DEABALDH1B11.2[12]
DEABALDH20.16[12]
DEABALDH5A113[12]
DEAB Analog (Compound 14)ALDH1A17.08[3]
DEAB Analog (Compound 14)ALDH1A30.63[3]
DEAB Analog (Compound 14)ALDH3A18.00[3]

Experimental Protocols

Detailed Protocol for ALDH Inhibition Assay (Spectrophotometric)

This protocol is a general guideline for determining the inhibitory activity of this compound against a specific ALDH isoform. It should be optimized for your specific experimental conditions.

Materials:

  • Purified recombinant human ALDH enzyme (e.g., ALDH1A3)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • Cofactor solution: NAD⁺ or NADP⁺ (depending on the ALDH isoform) dissolved in Assay Buffer.

  • Substrate solution: A suitable aldehyde substrate (e.g., propionaldehyde for ALDH1A1, benzaldehyde for ALDH3A1) dissolved in Assay Buffer.[9]

  • 96-well, clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted inhibitor or DMSO (for the no-inhibitor control) to each well.

    • Add 178 µL of a pre-mixed solution containing the ALDH enzyme and the cofactor in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to the optimal temperature for the enzyme (e.g., 37°C). Monitor the increase in absorbance at 340 nm (due to the formation of NAD(P)H) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

ALDH in Retinoic Acid Synthesis Pathway

ALDH_in_Retinoic_Acid_Synthesis Retinol Retinol (Vitamin A) ADH_RDH ADH/RDH Retinol->ADH_RDH Retinaldehyde Retinaldehyde ALDH1A ALDH1A Isoforms (e.g., ALDH1A1, 1A2, 1A3) Retinaldehyde->ALDH1A Retinoic_Acid Retinoic Acid RAR_RXR RAR-RXR Complex Retinoic_Acid->RAR_RXR Binds to ADH_RDH->Retinaldehyde Oxidation ALDH1A->Retinoic_Acid Irreversible Oxidation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Inhibitor 4-(Diethylamino)- 2-methoxybenzaldehyde Inhibitor->ALDH1A ALDH_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - ALDH Enzyme - Inhibitor Dilutions - Buffer, Cofactor, Substrate start->prep_reagents plate_setup Plate Setup: Add Inhibitor/DMSO and Enzyme/Cofactor Mix prep_reagents->plate_setup pre_incubation Pre-incubate at RT (15 min) plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate pre_incubation->add_substrate kinetic_read Kinetic Measurement: Read Absorbance (340 nm) at 37°C add_substrate->kinetic_read data_analysis Data Analysis: - Calculate V₀ - Determine % Inhibition - Plot Dose-Response Curve kinetic_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Overcoming solubility issues with 4-(Diethylamino)-2-methoxybenzaldehyde in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(Diethylamino)-2-methoxybenzaldehyde in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

FAQ 1: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

This compound is a solid organic compound with a hydrophobic aromatic structure, which leads to poor solubility in aqueous solutions.[1][2] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is often challenging. The recommended approach involves using a small amount of an organic co-solvent to first dissolve the compound, creating a concentrated stock solution, which can then be diluted into the aqueous buffer.[2]

A common and effective co-solvent is Dimethyl Sulfoxide (DMSO).[3]

Troubleshooting Workflow for Initial Dissolution

G cluster_0 Initial Dissolution Troubleshooting start Start: Undissolved Compound prep_stock Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). start->prep_stock vortex Ensure complete dissolution in DMSO by vortexing or brief sonication. prep_stock->vortex intermediate_dilution Perform an intermediate dilution of the DMSO stock into your aqueous buffer. vortex->intermediate_dilution final_dilution Make final dilutions to the desired experimental concentration. intermediate_dilution->final_dilution observe Visually inspect for precipitation at each dilution step. final_dilution->observe success Success: Compound is in solution. observe->success No Precipitation fail Precipitation Observed observe->fail Precipitation troubleshoot Proceed to advanced troubleshooting (FAQ 2 & 3). fail->troubleshoot

Caption: Troubleshooting workflow for initial compound dissolution.

FAQ 2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. How can I prevent this?

Answer:

This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded as the solvent composition changes from organic to aqueous. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, and for cell-based assays, preferably under 0.5%.[3] Higher DMSO concentrations can be toxic to cells and may not prevent precipitation.

  • Modify Dilution Technique: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Adding the buffer to your DMSO stock dropwise while vortexing can sometimes help maintain solubility.

  • Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.

Experimental Protocol: Serial Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions for cell-based experiments.

  • Prepare a 10 mM Stock Solution: Dissolve 2.07 mg of this compound (MW: 207.27 g/mol ) in 1 mL of 100% DMSO.

  • Create an Intermediate Dilution Plate: In a separate plate or set of tubes, perform an intermediate dilution of your stock solution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can perform a 1:100 intermediate dilution into your cell culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium to get 100 µM in 1% DMSO).

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to your cells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

FAQ 3: Are there alternative methods to improve the aqueous solubility of this compound besides using co-solvents?

Answer:

Yes, several other techniques can be employed to enhance the aqueous solubility of hydrophobic compounds:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. It is crucial to include a vehicle control with the surfactant alone to ensure it does not interfere with the assay.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively increasing their water solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7]

  • pH Adjustment: this compound has a basic diethylamino group. Lowering the pH of the buffer will protonate this group, forming a more soluble salt.[8][9] However, it is critical to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[9] Therefore, adjusting the pH to be significantly lower than this range could improve solubility.

Data Presentation: Comparison of Solubilization Strategies

Method Principle Advantages Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture.Simple, effective for creating high-concentration stocks.Potential for precipitation upon dilution; solvent toxicity in assays.
Surfactants Micellar encapsulation of the hydrophobic compound.Can significantly increase apparent solubility.Potential for assay interference; requires careful control experiments.
Cyclodextrins Formation of water-soluble inclusion complexes.Generally low toxicity; can improve bioavailability.[7]Stoichiometry of complexation may vary; potential for competitive binding.
pH Adjustment Protonation of the basic amine group to form a more soluble salt.Can be very effective; simple to implement.Requires the experimental system to be stable at the adjusted pH.[8]

Logical Workflow for Selecting a Solubilization Method

G cluster_1 Solubilization Method Selection start Start: Solubility Issue co_solvent Try Co-solvent (e.g., DMSO) start->co_solvent precipitation Precipitation upon dilution? co_solvent->precipitation Yes success Problem Solved co_solvent->success No ph_sensitive Is the assay pH sensitive? precipitation->ph_sensitive adjust_ph Adjust pH to a lower value ph_sensitive->adjust_ph No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_sensitive->use_cyclodextrin Yes adjust_ph->success use_surfactant Use Surfactants (e.g., Tween-80) use_cyclodextrin->use_surfactant If still problematic use_surfactant->success

Caption: Decision tree for choosing a solubilization strategy.

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved.

  • Add Compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification (Optional but Recommended): Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry) by creating a calibration curve with the compound dissolved in an organic solvent like ethanol.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. Users should independently evaluate the suitability of these methods for their specific applications.

References

Technical Support Center: Purification of 4-(Diethylamino)-2-methoxybenzaldehyde and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Diethylamino)-2-methoxybenzaldehyde and its analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Product Stability and Handling

Q1: My this compound has developed a yellow to brownish color upon storage. What is the cause and how can I prevent it?

A1: The discoloration of this compound is likely due to oxidation and/or self-condensation reactions. Aminobenzaldehydes are susceptible to oxidation, especially when exposed to air and light. The presence of the electron-donating diethylamino group can make the aromatic ring more susceptible to oxidation. Additionally, like other aldehydes, it can undergo self-condensation reactions. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C for long-term storage).

Q2: I am observing polymerization of my crude product. What can be done to avoid this?

A2: Polymerization can be a significant issue with aminobenzaldehydes, often catalyzed by acidic or basic impurities.[1][2] To mitigate this, it is crucial to work up the reaction mixture promptly and proceed with purification as soon as possible. Neutralizing the reaction mixture to a pH of ~7 before extraction can help. If the problem persists, consider using a polymerization inhibitor, though this should be tested on a small scale first to ensure it does not interfere with downstream applications.

Troubleshooting Purification

Column Chromatography

Q1: I am experiencing significant streaking and poor separation during silica gel column chromatography of this compound. What is causing this and how can I resolve it?

A1: The basicity of the diethylamino group leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and irreversible adsorption.[3][4] To resolve this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[3][5] A concentration of 0.5-2% (v/v) TEA in the mobile phase is typically sufficient to neutralize the acidic sites on the silica and achieve sharp peaks. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column can also be effective.[6]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for thin-layer chromatography (TLC) and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Due to the polarity of the methoxy and aldehyde groups, as well as the basic amino group, you will likely need a significant proportion of the polar solvent. A gradient elution can be beneficial, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute the desired product.

Quantitative Data: Solvent Systems for Column Chromatography

Solvent System (v/v/v)Expected Rf of ProductNotes
Hexanes:Ethyl Acetate (70:30)~0.2Good for initial separation of non-polar impurities.
Hexanes:Ethyl Acetate:Triethylamine (60:40:1)~0.3-0.4Addition of TEA improves peak shape and reduces streaking.
Dichloromethane:Methanol (98:2)~0.5A more polar system for faster elution.
Dichloromethane:Methanol:Ammonia (95:5:0.5)~0.6Ammonia can be used as an alternative to TEA.

Note: These Rf values are hypothetical and should be optimized for your specific crude material and TLC/column conditions.

Recrystallization

Q1: I am struggling to find a suitable solvent for the recrystallization of this compound. What are some recommended solvents?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Given the structure of this compound, a moderately polar solvent or a mixture of a polar and a non-polar solvent is likely to be effective. It is always best to test a small amount of your material in different solvents to determine the best option.

Quantitative Data: Recrystallization Solvent Screening

Solvent / Solvent SystemSolubility at Room Temp.Solubility at BoilingComments
EthanolModerateHighA good starting point for many aromatic compounds.
IsopropanolLowHighMay provide better crystal formation than ethanol.
Ethyl Acetate/HexanesLowHighA common solvent pair for tuning polarity. Dissolve in minimal hot ethyl acetate and add hot hexanes until turbidity appears.
Acetone/WaterLowHighAnother common polar/non-polar pair.
TolueneLowModerateCan be effective for aromatic compounds.

Note: This data is representative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine-Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., Hexanes:Ethyl Acetate:Triethylamine 80:20:1).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add a small amount of the selected hot solvent to the crude this compound.

  • Heating: Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Purification_Decision Choose Purification Method TLC_Analysis->Purification_Decision Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Decision->Recrystallization Solid with Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting Start Column Chromatography Issue Streaking Streaking/Tailing Peaks? Start->Streaking No_Elution Product Not Eluting? Streaking->No_Elution No Add_TEA Add 1-2% Triethylamine to Eluent Streaking->Add_TEA Yes Poor_Separation Poor Separation? No_Elution->Poor_Separation No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Optimize_Gradient Optimize Solvent Gradient Poor_Separation->Optimize_Gradient Yes Add_TEA->Poor_Separation Use_Alternative Use Alumina or Amine-Silica Optimize_Gradient->Use_Alternative

Caption: Troubleshooting guide for column chromatography purification.

Impurity_Origins cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities Start_Mat_1 4-(Diethylamino)salicylaldehyde Reaction Reaction Start_Mat_1->Reaction Start_Mat_2 Iodomethane Start_Mat_2->Reaction Impurity_1 Unreacted Starting Material Reaction->Impurity_1 Incomplete Reaction Impurity_2 C-Alkylated Byproduct Reaction->Impurity_2 Side Reaction Impurity_3 Oxidized Product Reaction->Impurity_3 Air Exposure Impurity_4 Polymeric Material Reaction->Impurity_4 Self-Condensation

Caption: Relationship between synthesis and potential impurities.

References

How to improve the stability of 4-(Diethylamino)-2-methoxybenzaldehyde solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-(Diethylamino)-2-methoxybenzaldehyde solutions during experiments.

Troubleshooting Guides

This section offers solutions to common problems observed with this compound solutions.

Problem 1: Solution turns yellow or brown over a short period.

  • Question: My freshly prepared, colorless or pale yellow solution of this compound has turned yellow or brown. What is the likely cause and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, and the aromatic amine portion can be sensitive to light.

    Troubleshooting Steps:

    • Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil to minimize light exposure.[1]

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a gentle stream of an inert gas.

    • Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. However, ensure the antioxidant does not interfere with your downstream applications.

    • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Problem 2: Inconsistent experimental results using the same solution.

  • Question: I am observing significant variability in my experimental outcomes even when using the same stock solution of this compound. What could be the reason?

  • Answer: Inconsistent results often point to the ongoing degradation of your solution, which can be influenced by minor variations in handling and storage. The primary culprits are often pH shifts and exposure to atmospheric CO2. The diethylamino group can act as a base, and its protonation state is pH-dependent, which can affect the molecule's stability and reactivity.

    Troubleshooting Steps:

    • Control pH: Ensure the pH of your solution is controlled, preferably in the neutral to slightly alkaline range (pH 7-8). Aldehydes can be more stable under slightly basic conditions. The use of buffers can help maintain a stable pH.

    • Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air, which contains CO2 that can acidify the solution over time.

    • Aliquot Stock Solutions: Prepare larger stock solutions and divide them into smaller, single-use aliquots. This practice minimizes the number of times the main stock is opened and exposed to the atmosphere, and also avoids repeated freeze-thaw cycles if stored frozen.

    • Verify Concentration: Before critical experiments, consider verifying the concentration of the active compound using a validated analytical method like HPLC-UV.

Problem 3: Formation of precipitate in the solution upon storage.

  • Question: A precipitate has formed in my this compound solution after storage. What is it and how can I avoid it?

  • Answer: Precipitate formation can be due to several factors, including the degradation of the compound into less soluble products, polymerization of the aldehyde, or changes in temperature affecting solubility. Aldehydes are known to undergo polymerization, especially in the presence of acidic or basic catalysts.

    Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, appropriate solvent. This compound is generally soluble in organic solvents like ethanol, methanol, and acetonitrile. For aqueous solutions, solubility might be limited, and the use of co-solvents may be necessary.

    • Storage Temperature: Store the solution at the recommended temperature, typically 2-8°C. Avoid freezing unless the solvent system is designed for it, as this can cause the compound to precipitate.

    • pH Control: As mentioned previously, maintaining a stable, slightly alkaline pH can prevent acid- or base-catalyzed polymerization reactions.

    • Filter Before Use: If a fine precipitate is observed, it may be possible to filter the solution through a 0.22 µm syringe filter before use, but this does not address the underlying stability issue. The best course of action is to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are believed to be:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-(diethylamino)-2-methoxybenzoic acid. This can be initiated by atmospheric oxygen.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light, leading to complex degradation products.

  • Polymerization/Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic conditions.

  • Hydrolysis: While less common for the aldehyde group itself under neutral conditions, extreme pH could potentially affect the stability of the molecule.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider storing aliquots at -20°C or below, but be mindful of solubility upon thawing.

  • Light: Protect from light at all times by using amber vials or by wrapping the container with aluminum foil.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Container: Use clean, tightly sealed glass containers.

Q3: Which solvents are recommended for preparing stable solutions of this compound?

A3: High-purity, anhydrous organic solvents are generally recommended.

  • Good choices: Acetonitrile, methanol, and ethanol are commonly used and offer good solubility.

  • Aqueous solutions: Due to limited water solubility, a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) may be necessary. If using aqueous buffers, ensure they are deoxygenated and the pH is controlled.

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact compound from its degradation products and allow for the quantification of its concentration over time.

Data Presentation

The stability of a chemical solution is often assessed by monitoring the concentration of the active compound over time under various conditions. The following table provides a template for presenting such data.

Storage ConditionTime (Days)Concentration (%)Appearance
2-8°C, Dark0100.0Colorless
799.5Colorless
1498.9Pale Yellow
3097.2Yellow
Room Temp, Light0100.0Colorless
195.3Yellow
388.1Yellow-Brown
775.4Brown
40°C, Dark0100.0Colorless
792.1Yellow
1485.6Brown
3070.3Dark Brown

Note: The data in this table is illustrative and will vary depending on the specific solvent, concentration, and purity of the compound.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in an oven at 60°C for 24 hours. Analyze the samples by HPLC.

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

Protocol for Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study to observe the retention times of any degradation products.

  • Optimize the gradient to achieve baseline separation between the parent compound and all major degradation peaks.

  • Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

Troubleshooting_Workflow start Solution Instability Observed (e.g., color change, precipitation, inconsistent results) check_light Is the solution protected from light? start->check_light protect_light Store in amber vial or wrap in foil. check_light->protect_light No check_air Is the solution exposed to air? check_light->check_air Yes protect_light->check_air protect_air Use inert gas (N2/Ar). Minimize headspace. check_air->protect_air Yes check_ph Is the pH of the solution controlled? check_air->check_ph No protect_air->check_ph control_ph Maintain neutral to slightly alkaline pH (7-8). Use buffers. check_ph->control_ph No check_temp Is the storage temperature appropriate? check_ph->check_temp Yes control_ph->check_temp control_temp Store at 2-8°C. Avoid repeated freeze-thaw cycles. check_temp->control_temp No check_solvent Is the solvent appropriate and pure? check_temp->check_solvent Yes control_temp->check_solvent use_good_solvent Use high-purity, anhydrous solvents. Consider co-solvents for aqueous solutions. check_solvent->use_good_solvent No end_stable Solution is likely stable. check_solvent->end_stable Yes use_good_solvent->end_stable

Caption: Troubleshooting workflow for stabilizing this compound solutions.

Degradation_Pathway parent This compound oxidized 4-(Diethylamino)-2-methoxybenzoic Acid parent->oxidized Oxidation (O2) photodegraded Complex Photodegradation Products parent->photodegraded Light (hv) polymerized Polymerization/ Autocondensation Products parent->polymerized Acid/Base Catalysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 4-(Diethylamino)-2-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(Diethylamino)-2-methoxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound derivatives?

A good starting point is a reversed-phase method using a C18 column. A mobile phase consisting of a mixture of acetonitrile (ACN) and water with an acidic additive like formic acid or phosphoric acid is often effective.[1][2] For example, a mobile phase of acetonitrile and water with phosphoric acid has been successfully used for the analysis of similar compounds.[2] A UV detector set around 310 nm is a suitable detection wavelength.[1]

Q2: What are the key chemical properties of this compound derivatives to consider for HPLC method development?

These derivatives are polar aromatic compounds. The diethylamino group imparts a basic character, making them susceptible to interactions with residual silanols on the silica-based stationary phase, which can lead to poor peak shape (tailing).[3][4][5] The aromatic ring allows for good UV detection.

Q3: How does the mobile phase pH affect the retention and peak shape of these basic compounds?

The mobile phase pH is a critical parameter. The diethylamino group is basic and will be protonated at acidic pH. At a low pH (e.g., 2-3), the compound becomes more polar and may have shorter retention times in reversed-phase HPLC. However, operating at a low pH can suppress the ionization of acidic silanol groups on the column's stationary phase, which minimizes undesirable secondary interactions and significantly improves peak symmetry.[3][6] Conversely, at a mid-range pH, interactions between the protonated basic analyte and ionized silanols can lead to significant peak tailing.[5]

Q4: Which organic modifier, acetonitrile or methanol, is better for separating these compounds?

Both acetonitrile (ACN) and methanol (MeOH) can be used as organic modifiers. ACN often provides better peak shape and lower viscosity, leading to higher efficiency.[7] However, changing the organic modifier can alter the selectivity of the separation, so it is a valuable tool for optimization.[8][9] For instance, tetrahydrofuran (THF) can also be considered as it offers different selectivity for aromatic compounds due to its different molecular interactions.[10]

Q5: What alternative column chemistries can be used if a standard C18 column gives poor results?

If a standard C18 column results in significant peak tailing for these basic compounds, consider using a column with a polar-embedded or a polar-endcapped stationary phase.[5][11] These columns are designed to shield the residual silanols, reducing their interaction with basic analytes.[5] Another option for very polar compounds is a porous graphitic carbon (PGC) column, which offers a different retention mechanism.[12]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Q: My peaks for this compound derivatives are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for these basic compounds is most commonly caused by secondary interactions with acidic silanol groups on the silica-based column packing.[3][4][5]

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of your mobile phase to between 2 and 3 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with your protonated basic analyte.[3][6]

  • Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., to 20-50 mM) can help to improve peak shape.[3]

  • Use a Different Column: Switch to a column with a base-deactivated stationary phase, such as a polar-embedded or end-capped C18 column, which has fewer accessible silanol groups.[5]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[13]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to reduce peak broadening.[5]

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// Edges start -> check_pH; check_pH -> adjust_pH [label="No"]; adjust_pH -> resolved; check_pH -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> resolved; check_column -> check_overload [label="Yes"]; check_overload -> reduce_load [label="Yes"]; reduce_load -> resolved; check_overload -> check_dead_volume [label="No"]; check_dead_volume -> resolved; }

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Insufficient Resolution

Q: I am not able to separate my target derivative from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires modifying the selectivity or efficiency of your chromatographic system.

Solutions:

  • Optimize the Organic Content: A small decrease (e.g., 2-5%) in the percentage of the organic solvent (acetonitrile or methanol) will increase retention times and may improve the separation of early eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can significantly alter the selectivity of your separation for aromatic compounds.[8][9]

  • Adjust the Temperature: Lowering the column temperature can increase retention and may improve resolution, although it will also increase backpressure and run time.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to alter selectivity. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a C18 column due to π-π interactions.

  • Implement a Gradient: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) will likely be necessary to achieve good resolution for all peaks in a reasonable time.[7]

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// Edges start -> optimize_organic; optimize_organic -> change_modifier; change_modifier -> adjust_temp; adjust_temp -> change_column; change_column -> use_gradient; use_gradient -> end; }

Caption: Logical steps for improving peak resolution.

Data Presentation

The following tables summarize the expected effects of changing key HPLC parameters on the separation of this compound derivatives, which are polar and basic compounds.

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHExpected Retention TimeExpected Peak Shape (Asymmetry)Rationale
2.0 - 3.0 ShorterGood (Symmetrical) Analyte is protonated (polar), and silanol interactions are suppressed.[3][6]
4.0 - 6.0 VariablePoor (Tailing) Analyte is protonated, but silanols on the stationary phase are ionized, leading to strong secondary interactions.[5]
7.0 - 8.0 LongerModerate to GoodAnalyte is in its neutral form (less polar), reducing interactions with silanols. Column stability at this pH must be considered.

Table 2: Comparison of Common Organic Modifiers

Organic ModifierRelative Elution StrengthSelectivity for AromaticsViscosity (Backpressure)
Acetonitrile (ACN) HigherGoodLow
Methanol (MeOH) LowerDifferent from ACNHigher
Tetrahydrofuran (THF) HigherCan offer unique selectivity due to different molecular interactions.[10]High

Table 3: Stationary Phase Selection Guide

Stationary PhasePrimary InteractionBest For...Potential Issues
Standard C18 HydrophobicGeneral-purpose reversed-phase.Peak tailing for basic compounds due to silanol interactions.[4][5]
Polar-Embedded C18 Hydrophobic + PolarImproving peak shape for basic compounds by shielding silanols.[5]May have different selectivity than standard C18.
Phenyl-Hexyl Hydrophobic + π-πEnhancing selectivity for aromatic compounds.May provide less retention for non-aromatic impurities.
Porous Graphitic Carbon (PGC) Polar and Shape-basedRetention of very polar compounds that are not retained on C18.[12]Different retention mechanism requires different method development approach.

Experimental Protocols

Proposed Starting HPLC Method

This proposed method is a robust starting point for the analysis of this compound derivatives, based on established protocols for similar compounds.[1][2]

  • Instrumentation: A standard HPLC system with a UV-Vis or PDA detector, a column oven, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (for screening):

    • Start at 10% B, hold for 1 minute.

    • Linear gradient from 10% to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm[1]

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile/Water. It is recommended that the sample solvent be of similar or weaker strength than the initial mobile phase.

// Nodes prep_sample [label="Prepare Sample\nin Diluent", fillcolor="#F1F3F4", fontcolor="#202124"]; setup_hplc [label="Set Up HPLC System\n(Column, Mobile Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate Column\n(Initial Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject Sample", fillcolor="#FBBC05", fontcolor="#202124"]; run_gradient [label="Run Gradient Program\n& Acquire Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; process_data [label="Process Data\n(Integrate Peaks)", fillcolor="#F1F3F4", fontcolor="#202124"]; evaluate [label="Evaluate Results\n(Resolution, Peak Shape)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Method\n(See Troubleshooting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_sample -> inject; setup_hplc -> equilibrate; equilibrate -> inject; inject -> run_gradient; run_gradient -> process_data; process_data -> evaluate; evaluate -> optimize [label="Not Acceptable"]; evaluate -> report [label="Acceptable"]; optimize -> equilibrate; }

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing Regioselectivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution?

A1: The regioselectivity of electrophilic aromatic substitution is primarily governed by the nature of the substituent already present on the aromatic ring.[1][2] These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3][4] EDGs increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack, while EWGs decrease the electron density, deactivating the ring.[3][4]

The directing influence of these groups is a result of a combination of inductive and resonance effects.[3][5]

  • Electron-Donating Groups (Activating): These groups direct incoming electrophiles to the ortho and para positions.[3][4][6][7] This is because they can stabilize the positive charge in the arenium ion intermediate through resonance, particularly when the attack occurs at these positions.[3]

  • Electron-Withdrawing Groups (Deactivating): These groups direct incoming electrophiles to the meta position.[4][6] They destabilize the arenium ion intermediate, and this destabilization is most pronounced for ortho and para attacks.[3]

  • Halogens: Halogens are an exception as they are deactivating due to their strong inductive effect, yet they direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.[8]

Q2: How does steric hindrance affect the ortho:para ratio in reactions with ortho, para-directing groups?

A2: Steric hindrance plays a significant role in determining the ratio of ortho to para products.[1][6] If the directing group on the aromatic ring is large and bulky, it will sterically hinder the approach of the electrophile to the adjacent ortho positions.[6] Consequently, the electrophile will preferentially attack the less hindered para position, leading to a higher yield of the para isomer.[6] Conversely, if the directing group is small, the statistical advantage of having two ortho positions versus one para position can lead to a higher proportion of the ortho product, assuming electronic factors are equal.[6]

Q3: Can I predict the regioselectivity of a reaction computationally before running an experiment?

A3: Yes, computational methods are valuable tools for predicting the regioselectivity of electrophilic aromatic substitution.[9][10] One user-friendly method is the RegioSQM model, which calculates the proton affinity of aromatic C-H bonds to identify the most nucleophilic center.[9][10] This method has shown a high success rate in predicting the outcome of halogenation reactions.[9][10] Another approach involves using calculated 13C and/or 1H NMR chemical shifts, where the lowest predicted chemical shift often correlates with the site of electrophilic attack.[11][12][13] For more complex cases, analyzing the highest occupied molecular orbital (HOMO) using density functional theory (DFT) can provide further insights into the most reactive sites.[11][12][13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity with an ortho, para-Directing Group

Symptoms:

  • Formation of a mixture of ortho, para, and sometimes meta isomers.

  • Difficulty in separating the desired isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance For increased para-selectivity, consider using a bulkier directing group or a bulkier electrophile.[6][14] This will disfavor substitution at the sterically hindered ortho positions.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lowest activation energy.
Solvent Effects The choice of solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents with varying polarities to optimize the regioselectivity.
Catalyst Choice In reactions like Friedel-Crafts alkylation and acylation, the Lewis acid catalyst can influence the steric environment. Using a bulkier Lewis acid may enhance para-selectivity.
Use of Blocking Groups Temporarily block the more reactive position (e.g., the para position) with a removable group. After the desired substitution at the ortho position, the blocking group can be removed.
Issue 2: Low Yield or No Reaction with a meta-Directing Group

Symptoms:

  • The reaction proceeds very slowly or not at all.

  • The desired meta product is obtained in a low yield.

Possible Causes and Solutions:

CauseRecommended Solution
Strong Deactivation of the Ring Electron-withdrawing groups strongly deactivate the aromatic ring towards electrophilic attack.[3][4] It is necessary to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or a more reactive electrophile.
Insufficiently Reactive Electrophile Generate a more potent electrophile. For example, in nitration, using a mixture of fuming nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO2+).[15][16]
Catalyst Deactivation In some cases, the deactivating group on the ring can coordinate with and deactivate the catalyst. An excess of the catalyst may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Regioselective Nitration of Bromobenzene to Favor p-Bromonitrobenzene

This protocol demonstrates how reaction conditions can be optimized to favor the para product in the nitration of a deactivated, yet ortho, para-directing aromatic ring.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (15.8 M)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine bromobenzene and aqueous nitric acid (15.8 M).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to isolate the p-bromonitrobenzene.

Expected Outcome: Under these microwave-assisted conditions, excellent product yield (93%) and high para-selectivity (98%) can be achieved for the nitration of bromobenzene.[17]

Visual Guides

Decision-Making Workflow for Enhancing Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed substituent_type Identify Substituent Type start->substituent_type op_director Ortho, Para-Director substituent_type->op_director EDG meta_director Meta-Director substituent_type->meta_director EWG op_issue Issue: Mixture of Ortho/Para Isomers op_director->op_issue meta_issue Issue: Low Reactivity meta_director->meta_issue steric_check Assess Steric Hindrance op_issue->steric_check increase_reactivity Strategy: Increase Reactivity meta_issue->increase_reactivity low_sterics Low Steric Hindrance steric_check->low_sterics Small Substituent high_sterics High Steric Hindrance steric_check->high_sterics Bulky Substituent increase_para Strategy: Increase Para-Selectivity low_sterics->increase_para increase_ortho Strategy: Increase Ortho-Selectivity high_sterics->increase_ortho solution1 Use Bulky Electrophile/Catalyst increase_para->solution1 solution2 Lower Reaction Temperature increase_para->solution2 solution3 Use Blocking Group for Para Position increase_ortho->solution3 solution4 Use Forcing Conditions (Higher Temp.) increase_reactivity->solution4 solution5 Use More Reactive Electrophile increase_reactivity->solution5

Caption: A flowchart for troubleshooting and selecting strategies to improve regioselectivity.

Influence of Directing Groups on Arenium Ion Stability

G Arenium Ion Stabilization by Directing Groups cluster_edg Ortho/Para Attack with EDG cluster_ewg Ortho/Para Attack with EWG cluster_meta Meta Attack edg_ortho Ortho Attack edg_stabilized Resonance Stabilized Intermediate edg_ortho->edg_stabilized edg_para Para Attack edg_para->edg_stabilized favored_path Favored Pathway edg_stabilized->favored_path EDG ewg_ortho Ortho Attack ewg_destabilized Destabilized Intermediate ewg_ortho->ewg_destabilized ewg_para Para Attack ewg_para->ewg_destabilized disfavored_path Disfavored Pathway ewg_destabilized->disfavored_path EWG meta_attack Meta Attack meta_intermediate Intermediate (Less Destabilized with EWG) meta_attack->meta_intermediate meta_intermediate->favored_path EWG

Caption: Stabilization and destabilization of arenium ion intermediates by directing groups.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 4-(Diethylamino)-2-methoxybenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for assessing the purity of 4-(Diethylamino)-2-methoxybenzaldehyde. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by detailed experimental protocols and performance data, to aid in the selection of the most suitable method for a given analytical challenge.

GC-MS Method Validation Protocol

Method validation is essential to confirm that an analytical procedure is suitable for its intended purpose.[1] The following protocol for the validation of a GC-MS method for the quantitative analysis of this compound is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6]

1. Objective

To validate a GC-MS method for the determination of purity and the quantification of impurities in this compound. The validation will assess the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

2. Materials and Reagents

  • This compound reference standard (purity >99.5%)

  • High-purity acetone (or other suitable solvent) for sample and standard preparation

  • Helium (carrier gas), purity ≥ 99.999%

  • Internal Standard (IS): A structurally similar compound not expected to be present in the sample, for example, 4-(Dimethylamino)-2-methoxybenzaldehyde.

3. GC-MS Instrumentation and Conditions (Hypothetical)

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-500) for specificity and impurity identification. Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes the validation parameters, their acceptance criteria based on ICH guidelines, and the expected outcomes for the GC-MS method.

Table 1: Summary of GC-MS Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank solvent, placebo (if applicable), reference standard, and a sample spiked with known related substances.The peak for this compound should be well-resolved from any other peaks (impurities, degradation products, or matrix components). Peak purity analysis should confirm no co-eluting peaks.
Linearity Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995.[2] The y-intercept should be close to zero. Visual inspection of the calibration curve should show a linear relationship.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The specified range should be justified and appropriate for the intended application (e.g., for impurity testing, from the reporting threshold to 120% of the specification).[4]
Accuracy Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of approximately 3:1 or from the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect any potential trace impurities.
Limit of Quantification (LOQ) Determine based on an S/N ratio of approximately 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.The LOQ should be at or below the reporting threshold for impurities.
Robustness Deliberately vary critical method parameters such as inlet temperature (±5°C), carrier gas flow rate (±0.1 mL/min), and oven ramp rate (±1°C/min) and assess the impact on the results.The results should remain unaffected by minor variations in the method parameters, with RSD ≤ 2.0%.

Experimental Workflow for GC-MS Method Validation

GC-MS Method Validation Workflow cluster_0 Planning & Preparation cluster_1 Method Performance Evaluation cluster_2 Data Analysis & Reporting p1 Define Validation Protocol & Acceptance Criteria p2 Prepare Reference Standards, Internal Standard & Samples p1->p2 m1 Specificity Analysis p2->m1 m2 Linearity & Range Determination m3 Accuracy (Recovery) Studies m4 Precision Studies (Repeatability & Intermediate) m5 LOD & LOQ Determination m6 Robustness Testing d1 Analyze Data & Compare with Acceptance Criteria m1->d1 m2->d1 m3->d1 m4->d1 m5->d1 m6->d1 d2 Prepare Validation Report d1->d2

Caption: Workflow for the validation of the GC-MS method.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective technique for the purity assessment of volatile and semi-volatile compounds, other methods can also be employed. The choice of technique often depends on the specific analytical requirements, available instrumentation, and the nature of the impurities.

Table 2: Comparison of Analytical Methods for Purity Assessment

ParameterGC-MSHPLC-UV (with Derivatization)qNMR
Principle Chromatographic separation of volatile compounds followed by mass-based identification and quantification.[7]Chromatographic separation of derivatized analyte followed by UV detection.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 97-99.9%95-99%>98%
Limit of Detection (LOD) ~1 ng/mL~0.1 µg/mL~0.05% (impurity)
Limit of Quantification (LOQ) ~5 ng/mL~0.5 µg/mL~0.1% (impurity)
Advantages High sensitivity and selectivity.[7] Provides structural information for impurity identification. No derivatization required for many compounds.Widely available instrumentation. Good for non-volatile or thermally labile compounds (after derivatization). High throughput.Primary analytical method, does not require a reference standard of the same compound for quantification. Provides detailed structural information. Highly accurate and precise.
Limitations Not suitable for non-volatile or thermally labile compounds. Potential for thermal degradation in the injector or column.Derivatization step adds complexity and potential for error. Lower sensitivity compared to GC-MS for some compounds. Limited structural information from UV detection alone.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. Higher sample concentration may be needed.

Experimental Protocols for Alternative Methods

1. HPLC-UV Method (with DNPH Derivatization)

  • Derivatization: React the sample with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone, which is highly UV-active.

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Quantification: Based on a calibration curve prepared with a derivatized standard of this compound.

2. Quantitative NMR (qNMR) Method

  • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification: Calculate the purity by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard of known purity and concentration.

Logical Comparison of Analytical Techniques

Analytical Method Comparison cluster_0 Primary Considerations cluster_1 Recommended Method start Purity Assessment of This compound c1 Volatile & Thermally Stable? start->c1 c3 Primary Method Required? start->c3 m1 GC-MS c1->m1 Yes m2 HPLC-UV (with Derivatization) c1->m2 No c2 Need for Impurity Structure Elucidation? c2->m1 Yes c2->m2 No c3->c1 No m3 qNMR c3->m3 Yes m1->c2

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated GC-MS method presented here provides a reliable and robust approach for the purity assessment of this compound. Its high sensitivity and selectivity make it particularly well-suited for identifying and quantifying trace impurities.[7] While HPLC-UV and qNMR offer viable alternatives with their own distinct advantages, the choice of method should be guided by the specific analytical needs, such as the volatility of the analyte, the requirement for structural elucidation of unknowns, and whether a primary analytical method is necessary. This guide provides the necessary data and protocols to make an informed decision for ensuring the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to ALDH Inhibitors in Prostate Cancer Research: 4-(Diethylamino)-2-methoxybenzaldehyde vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A isoforms, are increasingly recognized as key players in prostate cancer progression, therapy resistance, and the maintenance of cancer stem cells (CSCs). Consequently, the inhibition of ALDH activity has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of 4-(Diethylamino)-2-methoxybenzaldehyde (DEAB), a widely used pan-ALDH inhibitor, against other notable ALDH inhibitors in the context of prostate cancer research.

Overview of ALDH in Prostate Cancer

Elevated ALDH activity is a hallmark of prostate CSCs and is associated with poor prognosis.[1][2] ALDH enzymes contribute to cancer cell survival by detoxifying aldehydes and by producing retinoic acid (RA), a signaling molecule that regulates cell differentiation, proliferation, and survival. The key ALDH isoforms implicated in prostate cancer include ALDH1A1 and ALDH1A3.[3][4] Inhibition of these enzymes can lead to decreased tumor growth, enhanced sensitivity to conventional therapies, and a reduction in the CSC population.

Comparative Efficacy of ALDH Inhibitors

This section provides a quantitative comparison of the cytotoxic effects of various ALDH inhibitors on prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTarget ALDH Isoform(s)Prostate Cancer Cell LineIC50 (µM)Reference(s)
This compound (DEAB) Pan-inhibitorPC-3, LNCaP, DU145> 200[5]
DEAB Analogue 14 ALDH1A3 (selective)PC-3, LNCaP, DU14510-200[5]
DEAB Analogue 18 ALDH3A1 (selective)PC-3, LNCaP, DU14510-200[5]
Disulfiram ALDH1A1Prostate Cancer CellsPotent growth inhibition at nanomolar concentrations, especially with copper.
NCT-501 ALDH1A1 (selective)hALDH1A1 (enzyme assay)0.04[6][7][8][9]
CM037 ALDH1A1 (selective)hALDH1A1 (enzyme assay)4.6[5][10]
Imidazo[1,2-a]pyridine derivative 3b ALDH1A1/1A3P4E6, PC-3Nanomolar range

Key Observations:

  • DEAB , a commonly used research tool, exhibits low cytotoxic potency on its own.

  • DEAB analogues show improved cytotoxicity and isoform selectivity, highlighting the potential for developing more effective second-generation inhibitors based on this scaffold.

  • Disulfiram , an approved drug for alcoholism, demonstrates potent anti-prostate cancer activity, particularly when combined with copper. Its mechanism extends beyond ALDH inhibition to include DNA demethylation.

  • NCT-501 and CM037 are highly selective and potent inhibitors of ALDH1A1, offering valuable tools for dissecting the specific role of this isoform in prostate cancer. However, more extensive data on their effects in prostate cancer cell lines are needed.

  • Imidazo[1,2-a]pyridine derivatives represent another promising class of inhibitors with high potency.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of ALDH in prostate cancer and the experimental approaches to study its inhibition, the following diagrams are provided.

ALDH_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aldh ALDH Isoforms cluster_downstream Downstream Effects Wnt Wnt β-catenin β-catenin Wnt->β-catenin stabilizes Androgen Receptor (AR) Androgen Receptor (AR) ALDH1A3 ALDH1A3 Androgen Receptor (AR)->ALDH1A3 activates transcription TGF-β TGF-β ALDH7A1 ALDH7A1 TGF-β->ALDH7A1 induces STAT3 STAT3 ALDH1A1 ALDH1A1 STAT3->ALDH1A1 activates transcription Retinoic Acid (RA) Production Retinoic Acid (RA) Production ALDH1A1->Retinoic Acid (RA) Production Therapy Resistance Therapy Resistance ALDH1A1->Therapy Resistance ALDH1A3->Retinoic Acid (RA) Production ALDH1A3->Therapy Resistance RAR/RXR RAR/RXR Retinoic Acid (RA) Production->RAR/RXR activates CSC Maintenance CSC Maintenance Proliferation & Invasion Proliferation & Invasion β-catenin->ALDH1A1 activates transcription Gene Expression Gene Expression RAR/RXR->Gene Expression regulates Gene Expression->CSC Maintenance Gene Expression->Proliferation & Invasion

Caption: Key signaling pathways regulating and regulated by ALDH in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Prostate Cancer Cell Lines Prostate Cancer Cell Lines ALDH Inhibitor Treatment ALDH Inhibitor Treatment Prostate Cancer Cell Lines->ALDH Inhibitor Treatment ALDEFLUOR Assay ALDEFLUOR Assay ALDH Inhibitor Treatment->ALDEFLUOR Assay MTT/Cytotoxicity Assay MTT/Cytotoxicity Assay ALDH Inhibitor Treatment->MTT/Cytotoxicity Assay Spheroid Formation Assay Spheroid Formation Assay ALDH Inhibitor Treatment->Spheroid Formation Assay Measure ALDH Activity Measure ALDH Activity ALDEFLUOR Assay->Measure ALDH Activity Determine IC50 Values Determine IC50 Values MTT/Cytotoxicity Assay->Determine IC50 Values Assess CSC Population Assess CSC Population Spheroid Formation Assay->Assess CSC Population

Caption: General experimental workflow for evaluating ALDH inhibitors in prostate cancer research.

Detailed Experimental Protocols

ALDEFLUOR™ Assay for ALDH Activity

This protocol is for the identification of cell populations with high ALDH enzyme activity using flow cytometry.

Materials:

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • Prostate cancer cells in single-cell suspension

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend single cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • DEAB Control: To a control tube, add 5 µL of the ALDH inhibitor DEAB (diethylaminobenzaldehyde).

  • Staining: To the test sample tube, add 5 µL of activated ALDEFLUOR™ reagent per 1 mL of cell suspension. Immediately transfer 0.5 mL of the stained cell suspension to the DEAB control tube.

  • Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.

MTT Assay for Cell Viability (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the ALDH inhibitor for 48-72 hours. Include a vehicle control.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Spheroid Formation Assay for Cancer Stem Cell Activity

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.

Materials:

  • Prostate cancer cells

  • Ultra-low attachment plates

  • Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)

Procedure:

  • Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with serum-free medium.

  • Inhibitor Treatment: Add the ALDH inhibitor at various concentrations to the wells.

  • Spheroid Formation: Incubate the plates for 7-14 days to allow for spheroid formation.

  • Analysis: Count the number and measure the size of the spheroids in each well using a microscope and imaging software. A decrease in spheroid formation indicates an inhibitory effect on the cancer stem cell population.

Conclusion

While this compound (DEAB) has been a valuable tool for initial investigations into the role of ALDH in prostate cancer, its low potency and lack of isoform specificity limit its therapeutic potential. The development of DEAB analogues with improved characteristics, alongside the exploration of repurposed drugs like Disulfiram and highly selective inhibitors such as NCT-501 and CM037, offers exciting new avenues for targeting ALDH in prostate cancer. This guide provides a framework for researchers to compare these inhibitors and select the most appropriate tools for their specific research questions, ultimately advancing the development of novel therapies for this prevalent disease.

References

A Comprehensive Comparison of HPLC and qNMR for Purity Determination of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, synthetic chemistry, and quality control, the accurate determination of a compound's purity is paramount. The presence of impurities can significantly impact a substance's safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for assessing the purity of synthesized compounds. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique and in performing robust cross-validation.

Principles of Purity Analysis: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase.[1][2][3] For purity assessment, a detector, most commonly a UV-Vis detector, measures the response of each eluting component.[1] The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.[1][4]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a primary analytical method that provides a direct measurement of the analyte's concentration in a sample.[1][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][6] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][7]

Comparative Overview of HPLC and qNMR

The choice between HPLC and qNMR for purity assessment depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.[1]Spectroscopic technique based on the direct proportionality between signal intensity and the number of nuclei.[1][6]
Quantification Relative quantification based on peak area percentage; requires response factors or standards for accurate impurity quantification.[1]Absolute quantification against a certified internal standard; does not require a reference standard of the analyte.[1][7]
Sensitivity High sensitivity, excellent for detecting trace impurities (ppm levels).[8][9]Lower sensitivity than HPLC, typically suitable for quantifying impurities at levels of ~0.1% and above.[10]
Selectivity High, based on chromatographic resolution.High, based on chemical shift dispersion.[11]
Accuracy High, but can be influenced by the response factors of impurities.[1]High, as it provides an absolute purity value.[1]
Precision Excellent, with low relative standard deviation (RSD).[1]Excellent, typically with low RSD.[1][12]
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[10][13]Lower, especially for accurate quantification which requires long relaxation delays.[10]
Sample Consumption Low (micrograms).[10]Higher (milligrams).[10]
Destructive Yes.[10]No, the sample can be recovered.[14][15]
Information Provided Purity profile, retention times of components.Purity, structural confirmation, and quantification of impurities without specific standards.[10]
Cost & Complexity High initial equipment cost and ongoing operational costs for solvents and columns.[8][16] Method development can be complex.[16]Very high initial equipment cost. Method development can be less time-consuming than HPLC.[5]

Experimental Protocols

Detailed methodologies for purity assessment using both HPLC and qNMR are outlined below. These protocols provide a general framework that can be adapted to specific synthesized compounds.

This method is designed for the separation and quantification of a synthesized compound and its potential impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. The choice of column will depend on the polarity of the analyte.

  • Mobile Phase: A gradient elution with two solvents is typical. For example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid. The gradient program should be optimized to achieve good separation of the main peak from all impurity peaks.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[7]

  • Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of the analyte to ensure high sensitivity.

  • Injection Volume: Typically 5-20 µL.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol describes the determination of the absolute purity of a synthesized compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity should be used. The IS should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals. Common internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.[17]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.[18]

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the protons being integrated in both the analyte and the internal standard to ensure complete relaxation. A delay of 30-60 seconds is often sufficient.[12]

    • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio (>150:1) for accurate integration.[12][19]

    • Acquisition Time: Typically 2-4 seconds.[19]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following equation[20]:

      Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • PurityIS = Purity of the internal standard

Data Presentation and Interpretation

The following tables present illustrative data from a hypothetical cross-validation study of a synthesized compound.

Table 1: Illustrative Purity Data from HPLC and qNMR

Sample BatchHPLC Purity (Area %)qNMR Purity (w/w %)
Batch A99.52%98.6%
Batch B98.87%97.9%
Batch C99.71%98.8%

Discrepancy and Interpretation: In this example, the purity values obtained by HPLC are consistently higher than those from qNMR. This discrepancy can arise because the HPLC area percent method may not account for non-UV active impurities or impurities with significantly different UV response factors.[1] qNMR, being a molar-based technique, provides a more accurate representation of the mass fraction of the analyte.[1]

Table 2: Validation Parameters for HPLC and qNMR Methods

ParameterHPLCqNMR
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (RSD%) < 1.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.3%

Mandatory Visualizations

CrossValidation_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Cross-Validation Synthesized_Compound Synthesized Compound HPLC_Method HPLC Method Development & Validation Synthesized_Compound->HPLC_Method qNMR_Method qNMR Method Development & Validation Synthesized_Compound->qNMR_Method HPLC_Analysis Purity Analysis (Area %) HPLC_Method->HPLC_Analysis HPLC_Result HPLC Purity Result HPLC_Analysis->HPLC_Result Comparison Compare HPLC and qNMR Results HPLC_Result->Comparison qNMR_Analysis Purity Analysis (Absolute) qNMR_Method->qNMR_Analysis qNMR_Result qNMR Purity Result qNMR_Analysis->qNMR_Result qNMR_Result->Comparison Final_Purity Final Purity Assignment Comparison->Final_Purity

Caption: Experimental workflow for cross-validation of HPLC and qNMR.

Technique_Comparison cluster_hplc_features HPLC Attributes cluster_qnmr_features qNMR Attributes center Purity Determination HPLC HPLC (Chromatography) center->HPLC qNMR qNMR (Spectroscopy) center->qNMR HPLC_Sens High Sensitivity HPLC->HPLC_Sens HPLC_Rel Relative Quantification HPLC->HPLC_Rel qNMR_Abs Absolute Quantification qNMR->qNMR_Abs qNMR_Struct Structural Info qNMR->qNMR_Struct

References

A Comparative Guide to Fluorescent Probes Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorescent probes synthesized from substituted benzaldehydes. These probes are versatile tools in chemical biology and drug development, offering high sensitivity and selectivity for detecting various analytes such as metal ions and aldehydes. The performance of these probes is often dictated by the specific substituents on the benzaldehyde precursor and the synthetic route employed, primarily Schiff base condensation and Knoevenagel condensation. This document summarizes their quantitative performance, details experimental protocols, and visualizes key mechanisms and workflows to aid in the selection and application of these powerful analytical tools.

Performance Comparison of Benzaldehyde-Derived Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their application. The following tables summarize key performance indicators for a selection of probes derived from substituted benzaldehydes, categorized by their synthetic origin.

Probes from Schiff Base Condensation

Schiff base probes are synthesized by the condensation of a substituted benzaldehyde with an amine-containing compound. They are widely used for metal ion detection.[1][2]

Probe/SensorTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
o-vanillin-p-aminoacetophenone (L)Al³⁺430515-1.98 x 10⁻⁸ M[1][2]
salicylaldehyde-p-aminoacetophenone (S)Al³⁺420505-4.79 x 10⁻⁸ M[1][2]
5-methyl salicylaldehyde-2-aminobenzothiazole (3b)Al³⁺375478-2.81 x 10⁻⁷ M[3]
Probes from Knoevenagel Condensation

Knoevenagel condensation involves the reaction of a substituted benzaldehyde with an active methylene compound, often yielding probes with interesting photophysical properties.[4]

Probe/Sensor PrecursorActive Methylene CompoundExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Reference
5-Chlorobenzo[d]oxazole-2-carbaldehydeMalononitrile~400-450~450-550VariesVaries[4]
Substituted BenzaldehydesDimedone----[5]
Substituted BenzaldehydesMalononitrile----[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of fluorescent probes. The following sections provide representative protocols for the synthesis and performance evaluation of probes derived from substituted benzaldehydes.

Synthesis of Schiff Base Probes

This protocol describes a general method for synthesizing Schiff base fluorescent probes from a substituted benzaldehyde and an amine.

Materials:

  • Substituted Benzaldehyde (e.g., o-vanillin, salicylaldehyde)

  • Amine-containing compound (e.g., p-aminoacetophenone)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of the amine-containing compound (1 mmol) in 10 mL of ethanol dropwise to the flask with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure probe.

Synthesis of Probes via Knoevenagel Condensation

This protocol outlines a typical Knoevenagel condensation for synthesizing fluorescent probes.

Materials:

  • Substituted Benzaldehyde (e.g., 5-Chlorobenzo[d]oxazole-2-carbaldehyde)

  • Active Methylene Compound (e.g., Malononitrile)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol.

  • Add a catalytic amount of piperidine (~0.1 mmol).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization.

Measurement of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield (Φ) of a probe.[7][8][9]

Procedure:

  • Prepare a series of dilute solutions of both the sample probe and a standard with known quantum yield (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[10]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer at the same excitation wavelength.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.[8]

Protocol for Metal Ion Sensing

This protocol describes a general procedure for evaluating the performance of a fluorescent probe for metal ion detection.[11]

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of various metal ions in deionized water.

  • In a cuvette, add a specific volume of buffer solution and an aliquot of the probe stock solution to achieve the desired final concentration.

  • Record the initial fluorescence spectrum of the probe.

  • Incrementally add small aliquots of a metal ion stock solution to the cuvette, recording the fluorescence spectrum after each addition.

  • Analyze the changes in fluorescence intensity or wavelength to determine the probe's response to the metal ion.

  • Repeat the process with different metal ions to assess selectivity.

Signaling Pathways and Experimental Workflows

The function of fluorescent probes is underpinned by specific signaling mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways and common experimental workflows.

G cluster_0 General Workflow for Fluorescent Probe Synthesis and Evaluation Substituted Benzaldehyde Substituted Benzaldehyde Condensation Reaction Condensation Reaction Substituted Benzaldehyde->Condensation Reaction Schiff Base or Knoevenagel Fluorescent Probe Fluorescent Probe Condensation Reaction->Fluorescent Probe Spectroscopic Analysis Spectroscopic Analysis Fluorescent Probe->Spectroscopic Analysis λex, λem, Φ Performance Evaluation Performance Evaluation Spectroscopic Analysis->Performance Evaluation Selectivity, Sensitivity

Caption: General workflow from synthesis to performance evaluation of fluorescent probes.

G cluster_1 Chelation-Enhanced Fluorescence (CHEF) Mechanism Free Probe Free Probe Probe-Metal Complex Probe-Metal Complex Free Probe->Probe-Metal Complex Binding Low Fluorescence Low Fluorescence Free Probe->Low Fluorescence Non-radiative decay Metal Ion Metal Ion Metal Ion->Probe-Metal Complex High Fluorescence High Fluorescence Probe-Metal Complex->High Fluorescence Rigid structure blocks decay

Caption: Signaling mechanism of a Chelation-Enhanced Fluorescence (CHEF) probe.[3][12]

G cluster_2 Photoinduced Electron Transfer (PET) 'Turn-On' Mechanism Fluorophore Fluorophore Excited State Excited State Fluorophore->Excited State Excitation Quencher (e.g., Amine) Quencher (e.g., Amine) Quencher (e.g., Amine)->Excited State Modified Quencher Modified Quencher Quencher (e.g., Amine)->Modified Quencher Reaction with Analyte Analyte (e.g., Aldehyde) Analyte (e.g., Aldehyde) Analyte (e.g., Aldehyde)->Modified Quencher Fluorescence Quenched Fluorescence Quenched Excited State->Fluorescence Quenched Electron Transfer Fluorescence On Fluorescence On Excited State->Fluorescence On PET blocked

Caption: 'Turn-on' fluorescence mechanism based on Photoinduced Electron Transfer (PET).[13][14]

References

Evaluating the Isoform Selectivity of Novel 4-(Diethylamino)benzaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly isoforms such as ALDH1A1, ALDH1A3, and ALDH3A1, are increasingly recognized as significant targets in cancer therapy due to their roles in drug resistance and cancer stem cell biology.[1][2] 4-(Diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of ALDH isoforms, but its lack of selectivity limits its therapeutic potential and complicates its use as a chemical probe.[2][3][4] This guide provides a comparative analysis of novel analogues of DEAB, focusing on their enhanced isoform selectivity and potency, supported by experimental data.

Recent research has led to the development of a series of 40 DEAB analogues with modifications on the benzaldehyde scaffold to explore their inhibitory activity and selectivity against key ALDH isoforms.[3][4][5] This work has identified several compounds with significant potency and selectivity for either ALDH1A3 or ALDH3A1, offering promising new avenues for targeted cancer therapy.[3][4][5]

Comparative Inhibitory Activity

The inhibitory effects of the novel DEAB analogues were evaluated against three key ALDH isoforms: ALDH1A1, ALDH1A3, and ALDH3A1. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) were determined to quantify their potency and selectivity.

Table 1: Inhibitory Activity (IC50) of Select DEAB Analogues against ALDH Isoforms

CompoundALDH1A1 IC50 (µM)ALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)
DEAB >20010.20 ± 2.15>200
Analogue 14 >1000.40 ± 0.05>100
Analogue 15 >1000.53 ± 0.06>100
Analogue 16 >1000.26 ± 0.03>100
Analogue 18 >100>1000.80 ± 0.09
Analogue 19 >100>1001.20 ± 0.15

Data sourced from a study on 40 DEAB analogues.[3]

Table 2: Inhibition Constants (Ki) and Inhibition Type for Lead Analogues

CompoundTarget IsoformKi (µM)Type of Inhibition
Analogue 14 ALDH1A30.46 ± 0.15Competitive
Analogue 15 ALDH1A3< 1Competitive
Analogue 16 ALDH1A3< 1Competitive
Analogue 18 ALDH3A10.30 ± 0.06Competitive

These values highlight the significant improvement in potency and selectivity of the analogues compared to the parent compound, DEAB.[2][3]

Experimental Methodologies

The following protocols were employed to determine the isoform selectivity and inhibitory potential of the novel 4-(diethylamino)benzaldehyde analogues.

Recombinant Human ALDH Purification and Enzymatic Assays

Human ALDH1A1, ALDH1A3, and ALDH3A1 were expressed recombinantly and purified using affinity chromatography.[3] Enzyme activity was measured fluorimetrically by monitoring the production of NAD(P)H at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[3]

Reaction Buffers:

  • ALDH1A1: 50 mM HEPES, 0.5 mM EDTA, and 0.5 mM DTT, pH 8.0[3]

  • ALDH1A3: 50 mM HEPES, 30 mM MgCl2, and 5 mM DTT, pH 8.0[3]

  • ALDH3A1: 50 mM Tris–HCl and 5 mM DTT, pH 8.0[3]

Substrates and Coenzymes:

  • ALDH1A1: 30 µM hexanal and 500 µM NAD+[3]

  • ALDH1A3: 250 µM hexanal and 500 µM NAD+[3]

  • ALDH3A1: 250 µM 4-nitrobenzaldehyde (4-NBA) and 1 mM NADP+[3]

Inhibition Screening and IC50 Determination

Initial screening of the 40 DEAB analogues was performed at a concentration of 10 µM against each of the three ALDH isoforms in 96-well plates.[3] For compounds showing significant inhibition, full IC50 curves were generated by measuring enzyme activity at various inhibitor concentrations.[3][6] The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were then calculated.[3]

Kinetic Analysis for Ki Determination

To determine the mechanism of inhibition and the inhibition constant (Ki), kinetic studies were performed for the most potent analogues.[3] Enzyme activity was measured at varying substrate concentrations in the presence of different inhibitor concentrations. The data were then fitted to competitive inhibition models to calculate the Ki values.[3][5]

Visualizing the Process

The following diagrams illustrate the experimental workflow for evaluating the isoform selectivity of the DEAB analogues and the general signaling pathway impacted by ALDH inhibition.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Assays synthesis Synthesis of 40 DEAB Analogues inhibition_screening Single-Point Inhibition Screening (10 µM Analogue Concentration) synthesis->inhibition_screening Test Compounds purification Purification of Recombinant ALDH1A1, ALDH1A3, ALDH3A1 purification->inhibition_screening ic50 IC50 Determination for Potent Analogues inhibition_screening->ic50 kinetics Kinetic Studies (Ki Determination) for Lead Compounds ic50->kinetics cytotoxicity Antiproliferative Activity (Prostate Cancer Cell Lines) kinetics->cytotoxicity Lead Analogues patient_cells Activity in Patient-Derived Primary Tumor Cells cytotoxicity->patient_cells

Caption: Experimental workflow for the evaluation of novel DEAB analogues.

aldh_pathway cluster_upstream Cellular Aldehydes cluster_aldh ALDH Activity cluster_downstream Cellular Outcomes exogenous Exogenous Aldehydes (e.g., from chemotherapy) aldh ALDH Isoforms (ALDH1A1, 1A3, 3A1) exogenous->aldh endogenous Endogenous Aldehydes (e.g., Retinaldehyde) endogenous->aldh detox Detoxification (Carboxylic Acids) aldh->detox ra Retinoic Acid Biosynthesis aldh->ra drug_res Drug Resistance aldh->drug_res csc Cancer Stem Cell Survival & Proliferation aldh->csc inhibitor DEAB Analogues (e.g., 14, 18) inhibitor->aldh Inhibition

Caption: Simplified ALDH signaling pathway and point of inhibition.

Conclusion

The development of novel 4-(diethylamino)benzaldehyde analogues has yielded compounds with significantly improved isoform selectivity and potency compared to the parent molecule, DEAB. Specifically, analogues such as 14, 15, and 16 have demonstrated potent and selective inhibition of ALDH1A3, while analogues 18 and 19 are selective for ALDH3A1.[3][4][5] These findings are supported by robust experimental data from enzymatic and cellular assays. The enhanced selectivity of these compounds makes them valuable tools for further investigation into the specific roles of ALDH isoforms in cancer biology and as potential leads for the development of targeted anticancer therapies.[1][3][4] Furthermore, selected analogues have shown increased cytotoxicity against prostate cancer cell lines compared to DEAB, with some demonstrating synergistic effects when combined with conventional chemotherapy agents like docetaxel.[2][4]

References

A Comparative Guide to the Cytotoxicity of 4-(Diethylamino)-2-methoxybenzaldehyde and Its Analogs in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 4-(Diethylamino)-2-methoxybenzaldehyde and its structural analogs on various prostate cancer cell lines. The information presented is supported by experimental data from peer-reviewed research, offering a valuable resource for those involved in oncology drug discovery and development.

Introduction

This compound is a chemical compound that has demonstrated cytotoxic activity against cancer cells. Its mechanism of action is primarily attributed to the inhibition of aldehyde dehydrogenase (ALDH) enzymes, which are crucial for cellular detoxification and are often overexpressed in cancer stem cells, contributing to drug resistance. This guide focuses on the comparative cytotoxicity of this compound and several of its analogs, providing a quantitative analysis of their potency in different prostate cancer cell line models.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in three prostate cancer cell lines: PC3, DU145, and LNCaP. The data is extracted from a key study by Rüngeler, et al. (2022).[1][2][3] Lower IC50 values indicate greater cytotoxic potency.

CompoundPC3 IC50 (µM)DU145 IC50 (µM)LNCaP IC50 (µM)
This compound 118 ± 11105 ± 9>200
4-(Diethylamino)benzaldehyde (DEAB)>200>200>200
Analogue 1447 ± 561 ± 7112 ± 13
Analogue 1878 ± 892 ± 10155 ± 18

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are fundamental for understanding how the cytotoxic effects were determined.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9][10]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the number of dead cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the compound-induced LDH release and normalizing it to the maximum LDH release.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis cell_seeding Seed Prostate Cancer Cells (PC3, DU145, LNCaP) treatment Treat with this compound & Analogs at Various Concentrations cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Assess Viability ldh_assay LDH Assay incubation->ldh_assay Assess Membrane Integrity absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 comparison Comparative Analysis ic50->comparison Compare Potency

Caption: Experimental workflow for assessing cytotoxicity.

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effect of this compound and its analogs is strongly linked to the inhibition of aldehyde dehydrogenase (ALDH).[11][12][13][14] ALDH inhibition leads to an accumulation of toxic aldehydes, inducing cellular stress and ultimately leading to apoptosis and cell cycle arrest.

signaling_pathway cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Pathway cluster_cell_cycle Cell Cycle Regulation compound This compound aldh ALDH Inhibition compound->aldh ros Increased Reactive Aldehyde Species aldh->ros stress Cellular Stress ros->stress apoptosis Apoptosis stress->apoptosis cell_cycle_arrest Cell Cycle Arrest stress->cell_cycle_arrest bax Bax/Bcl-2 Ratio ↑ apoptosis->bax p21 p21/CDK Regulation cell_cycle_arrest->p21 caspases Caspase Activation bax->caspases g2m_arrest G2/M Arrest p21->g2m_arrest

Caption: Proposed mechanism of cytotoxicity.

References

A Comparative Guide to C18 Columns for the HPLC Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate HPLC column is critical for achieving accurate and reproducible analysis of benzaldehyde and its derivatives. Benzaldehyde, a primary aromatic aldehyde, and its related compounds are prevalent in pharmaceuticals, food, and environmental samples. This guide provides an objective comparison of the performance of various C18 columns for their analysis, supported by experimental data from multiple sources.

The performance of a C18 column is influenced by several factors including the silica backbone, particle size, pore size, carbon load, and end-capping technology. These differences can lead to significant variations in selectivity, resolution, and peak shape for benzaldehyde derivatives. This guide aims to summarize key performance indicators and provide detailed experimental protocols to aid in column selection.

Performance Comparison of C18 Columns

The following table summarizes the experimental conditions and performance observations for the analysis of benzaldehyde and its derivatives on different C18 columns, as reported in various studies. It is important to note that the experimental conditions are not identical across all studies, which will influence the results.

Column Brand & TypeDimensions & Particle SizeAnalytesMobile Phase & ModeFlow Rate & TemperatureDetectionPerformance Highlights & Observations
Agilent SB-C18 150 mm × 4.6 mm, 5 µmBenzaldehyde (as AHAD derivative)Gradient: Acetonitrile/Water1.0 mL/min, 30 °CFluorescence (Ex: 371 nm, Em: 421 nm)Good separation and sensitivity for the derivatized benzaldehyde.[1]
Waters SunFire C18 Not SpecifiedBenzaldehyde (as DNPH derivative) and 12 other carbonylsNot SpecifiedNot SpecifiedUVProvides unique selectivity for DNPH-derivatized aldehydes with good peak shape due to low residual silanol activity.[2]
Welch Uitisil® XB-C18 250 mm x 4.6 mm, 5 µmBenzaldehyde (as DNPH derivative) and 14 other carbonylsIsocratic: Acetonitrile/Water (65:35)1.0 mL/min, 30 °CUV (360 nm)Good selectivity, with the 15 compounds being well-separated. Some overlap was noted between butanal and benzaldehyde.[3]
Thermo Hypersil GOLD C18 100 mm x 2.1 mm, 1.9 µmBenzaldehyde (as DNPH derivative) and 14 other carbonylsGradient: Acetonitrile/Water800 µL/minUVBaseline resolution for most compounds, including benzaldehyde-DNPH, in under 8 minutes.[4]
Phenomenex Luna C18 150 mm x 4.6 mm, 5 µmAromatic HydrocarbonsAcetonitrile/Water, Methanol/Water, or Ethanol/Water1.0 mL/min, 25 °CUV (254 nm)A study on the retention of aromatic hydrocarbons showed that the organic modifier significantly impacts the phase ratio and retention.[5]
Amaze C18 150 mm x 4.6 mm, 3 µmSix Aldehydes (including benzaldehyde)Isocratic: 15% ACN with 50 mM ammonium phosphate and 0.1% phosphoric acid1.0 mL/minUV (225 nm)Provided separation of the six aldehydes under reversed-phase conditions.[6]
Newcrom R1 Not Specified3-chlorobenzaldehyde, 3-aminobenzaldehydeAcetonitrile/Water with phosphoric acidNot SpecifiedNot SpecifiedSuitable for the analysis of benzaldehyde derivatives with simple mobile phases. It is a reverse-phase column with low silanol activity.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are the experimental protocols for some of the key studies cited.

Method 1: Analysis of Benzaldehyde Derivative on Agilent SB-C18 [1]

  • Column: Agilent SB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Solvent A (water) and Solvent B (100% acetonitrile). The gradient was from 30–100% B over 15 minutes, held for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 371 nm and emission at 421 nm.

  • Derivatization: Benzaldehyde was derivatized with N-acetylhydrazine acridone (AHAD).

Method 2: Analysis of DNPH-Derivatized Aldehydes on Welch Uitisil® XB-C18 [3]

  • Column: Welch Uitisil® XB-C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV detector at 360 nm.

  • Sample Preparation: Aldehydes were derivatized with 2,4-dinitrophenylhydrazine (DNPH).

Method 3: UHPLC Analysis of Carbonyl-DNPH Derivatives on Thermo Hypersil GOLD C18 [4]

  • Column: Thermo Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm)

  • Mobile Phase: A simple acetonitrile/water gradient.

  • Flow Rate: 800 µL/min

  • Detection: UV detector.

  • Sample Preparation: Carbonyls were derivatized with 2,4-dinitrophenylhydrazine (DNPH).

Visualizing the Experimental Workflow and Column Selection Logic

To better understand the process of HPLC analysis and column selection, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Collection derivatization Derivatization (e.g., with DNPH) sample->derivatization extraction Solid Phase Extraction (SPE) derivatization->extraction injection Sample Injection extraction->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

HPLC Experimental Workflow for Benzaldehyde Derivative Analysis.

The selection of an appropriate C18 column is a critical step that depends on the specific analytical requirements. The following diagram illustrates a logical approach to this selection process.

column_selection_logic cluster_params Consider Analyte & Matrix Properties cluster_column_chars Evaluate C18 Column Characteristics start Define Analytical Goal (e.g., resolution, speed, sensitivity) analyte_props Polarity, size, and functional groups of benzaldehyde derivatives start->analyte_props matrix_effects Complexity of the sample matrix start->matrix_effects particle_size Particle Size (e.g., 5, 3, <2 µm) for efficiency vs. backpressure analyte_props->particle_size carbon_load Carbon Load for hydrophobic retention analyte_props->carbon_load endcapping End-capping to minimize silanol interactions matrix_effects->endcapping phase_type Specialty C18 phases for unique selectivity matrix_effects->phase_type method_dev Method Development & Optimization (Mobile phase, Temperature, Gradient) particle_size->method_dev endcapping->method_dev carbon_load->method_dev phase_type->method_dev validation Method Validation method_dev->validation final_column Select Optimal C18 Column validation->final_column

References

Kinetic Analysis of ALDH Inhibition by 4-(Diethylamino)-2-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic analysis of the aldehyde dehydrogenase (ALDH) inhibitor, 4-(Diethylamino)-2-methoxybenzaldehyde. It compares its inhibitory profile with other known ALDH inhibitors, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of its mechanism of action and its potential in therapeutic applications.

Introduction to ALDH Inhibition and this compound

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Various ALDH isoforms are implicated in a range of physiological and pathological processes, including cancer cell proliferation, differentiation, and drug resistance, making them attractive targets for therapeutic intervention.[2]

4-(Diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of ALDH isoforms.[2][3][4] Building upon the DEAB scaffold, this compound has been synthesized and evaluated as a more selective and potent ALDH inhibitor.[3] This guide delves into the available kinetic data for this compound and its analogues to provide a clear comparison with other ALDH inhibitors.

Quantitative Comparison of ALDH Inhibitors

The inhibitory potency of this compound and other selected ALDH inhibitors are summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Comparison of IC50 Values of ALDH Inhibitors Against Various ALDH Isoforms

InhibitorALDH1A1 (μM)ALDH1A3 (μM)ALDH2 (μM)ALDH3A1 (μM)Reference
This compound ->50->50[3]
4-(Diethylamino)benzaldehyde (DEAB)0.48 ± 0.061.88 ± 0.16-5.67 ± 0.65[5]
Compound 14¹7.08 ± 0.700.63 ± 0.05-8.00 ± 0.81[5]
Compound 18²---1.61 ± 0.16[5]
Compound 19³---1.29 ± 0.13[5]
Disulfiram0.15-1.45-[6]
Daidzin>100-0.08-[7]
CVT-10216--0.029-[8]
CM0260.80 ± 0.06>20>20>20[9]
CM0374.6 ± 0.8>20>20>20[9]
KS1000.23-1.5420.193[10]

¹Compound 14 is a DEAB analogue with a dipropylamino group. ²Compound 18 is a DEAB analogue with a dipropylamino group and a meta-substituted functional group. ³Compound 19 is a DEAB analogue with a diethylamino group and a meta-substituted functional group.

Table 2: Kinetic Parameters of Selected DEAB Analogues

CompoundALDH IsoformK_i (μM)K_m (μM)V_max (U/mg)Inhibition TypeReference
Compound 14ALDH1A30.46 ± 0.1516.1 ± 40.37 ± 0.01Competitive[11]
Compound 18ALDH3A10.30 ± 0.0626.92 ± 5.413.59 ± 0.16Competitive[5][12]
Compound 19ALDH3A10.24 ± 0.0427.81 ± 5.363.69 ± 0.16Competitive[12]

Experimental Protocols

ALDH Activity and Inhibition Assay

A common method to determine ALDH activity and inhibition is a spectrophotometric assay that monitors the reduction of NAD⁺ to NADH at 340 nm.[13][14]

Materials:

  • Purified recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH1A3, ALDH3A1)

  • Assay Buffer: 50 mM sodium pyrophosphate or 50 mM BES, pH 7.5 or 8.1[1][15]

  • Cofactor: 200 μM NAD⁺ or NADP⁺[1][15]

  • Substrate: e.g., 100 μM propionaldehyde for ALDH1A1/2, 300 μM benzaldehyde for ALDH3A1[15]

  • Inhibitor stock solutions (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate containing the assay buffer, NAD(P)⁺, and the desired concentration of the inhibitor (or DMSO for control).

  • Add the ALDH enzyme to the reaction mixture and incubate for a specified period (e.g., 2-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[13][15]

  • Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • The initial reaction rate (V₀) is calculated from the linear portion of the absorbance versus time plot.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

  • For kinetic parameter determination (K_i, K_m, V_max), vary the concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

Visualizations

Experimental Workflow for ALDH Inhibition Assay

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - NAD(P)⁺ - Substrate - Inhibitor Stocks A1 Dispense Buffer, NAD(P)⁺, and Inhibitor into Plate P1->A1 P2 Prepare Enzyme Dilutions A2 Add ALDH Enzyme and Pre-incubate P2->A2 A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement (Absorbance at 340 nm) A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D4 Determine Kinetic Parameters (Ki, Km, Vmax) D1->D4 D3 Calculate IC50 Value D2->D3

Caption: Experimental workflow for determining ALDH inhibition kinetics.

Signaling Pathway and Mechanism of Inhibition

The parent compound, DEAB, and its analogues are known to act as competitive inhibitors of ALDH enzymes. This means they bind to the active site of the enzyme, preventing the natural substrate from binding.

ALDH_Inhibition_Mechanism cluster_pathway ALDH Catalytic Cycle E ALDH (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S Aldehyde (Substrate) ES->E - Substrate P Carboxylic Acid (Product) ES->P Oxidation NADPH NAD(P)H P->E - Product NADP NAD(P)⁺ I 4-(Diethylamino)- 2-methoxybenzaldehyde (Inhibitor) EI->E - Inhibitor

Caption: Competitive inhibition of ALDH by this compound.

Conclusion

This compound represents a modification of the broad-spectrum ALDH inhibitor DEAB. While direct and comprehensive kinetic data (K_i, K_m, V_max) for this compound is limited in the currently available literature, the analysis of its structural analogues strongly suggests a competitive mechanism of inhibition. The provided IC50 values indicate that its potency against ALDH1A3 and ALDH3A1 is lower than that of its parent compound, DEAB, and other more potent and selective inhibitors. Further detailed kinetic studies are warranted to fully elucidate its inhibitory profile and potential as a selective ALDH inhibitor for therapeutic development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and enzyme kinetics.

References

A Comparative Guide to 2D NMR for the Structural Confirmation of Synthesized 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, 2D NMR techniques are indispensable for elucidating complex molecular architectures. This guide provides a detailed comparison of expected versus experimental data for confirming the structure of synthesized 4-(Diethylamino)-2-methoxybenzaldehyde using a suite of 2D NMR experiments: COSY, HSQC, and HMBC.

The molecular structure of this compound (C12H17NO2) presents a unique substitution pattern on the aromatic ring, making 2D NMR an ideal tool for verifying the precise placement of the functional groups.[1][2] By comparing the correlations observed in the spectra of a synthesized sample to the predicted correlations based on the target structure, researchers can achieve a high degree of confidence in the compound's identity.

Predicted 2D NMR Correlation Data

The following tables summarize the expected correlations for this compound based on its known structure and published NMR data.[2] These tables serve as a reference for comparison against experimentally obtained spectra.

Structure and Atom Numbering:

Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: 1H and 13C NMR Chemical Shift Assignments

Atom NumberProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
110.11 (s)187.1
2-164.1
36.02 (s)92.4
4-153.8
56.26 (d)104.2
67.68 (d)130.7
7-114.2
8 (OCH₃)3.87 (s)55.2
9 (CH₂)3.41 (q)44.7
10 (CH₃)1.21 (t)12.5
Note: Chemical shifts are based on data reported in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[2]

Table 2: Predicted 2D NMR Correlations

Proton (Atom No.)COSY Correlation (¹H-¹H)HSQC Correlation (¹H-¹³C, ¹J)HMBC Correlations (¹H-¹³C, ²J, ³J)
H1 (Aldehyde) NoneC1 (187.1 ppm)C7 (114.2 ppm), C6 (130.7 ppm)
H3 H5C3 (92.4 ppm)C2 (164.1 ppm), C4 (153.8 ppm), C5 (104.2 ppm), C7 (114.2 ppm)
H5 H3, H6C5 (104.2 ppm)C3 (92.4 ppm), C4 (153.8 ppm), C6 (130.7 ppm), C7 (114.2 ppm)
H6 H5C6 (130.7 ppm)C1 (187.1 ppm), C2 (164.1 ppm), C4 (153.8 ppm), C5 (104.2 ppm), C7 (114.2 ppm)
H8 (Methoxy) NoneC8 (55.2 ppm)C2 (164.1 ppm)
H9 (Methylene) H10C9 (44.7 ppm)C4 (153.8 ppm), C10 (12.5 ppm)
H10 (Methyl) H9C10 (12.5 ppm)C9 (44.7 ppm)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a standard protocol for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D proton spectrum to determine appropriate spectral widths and pulse calibrations.

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy). Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsp). Optimize the spectral widths in both F1 (¹³C) and F2 (¹H) dimensions. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant to an optimized value, typically between 7-10 Hz, to observe 2- and 3-bond correlations.[3]

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all 2D spectra.

  • Calibrate the spectra using the TMS signal (0 ppm) for ¹H and the CDCl₃ solvent peak (77.16 ppm) for ¹³C.

Visualization of Experimental Workflow

The logical flow for confirming the structure of a synthesized compound using NMR spectroscopy is outlined below. This process ensures a systematic approach from initial analysis to final structural verification.

G cluster_synthesis Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Synth Synthesized Compound (4-(Diethylamino)-2- methoxybenzaldehyde) SamplePrep Sample Preparation (Dissolve in CDCl3) Synth->SamplePrep NMR_1D 1D NMR (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Analysis Analysis Analyze Spectra: Assign Peaks & Correlations NMR_2D->Analysis Comparison Compare Experimental Data with Predicted Correlations Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation Match

Caption: Workflow for 2D NMR structural elucidation.

By systematically applying these 2D NMR techniques and comparing the resulting data with the predicted correlations, researchers can unequivocally confirm the successful synthesis of this compound. This rigorous approach is essential for ensuring the quality and identity of compounds used in scientific research and drug development.

References

Inter-assay and intra-assay precision for 4-(Diethylamino)-2-methoxybenzaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of aromatic aldehydes, this guide provides a comparative overview of analytical methods, focusing on the inter-assay and intra-assay precision for compounds structurally related to 4-(diethylamino)-2-methoxybenzaldehyde. Due to a lack of publicly available data for this specific molecule, this guide presents data for the closely related compounds 4-(diethylamino)benzaldehyde (DEAB) and 2-hydroxy-4-methoxybenzaldehyde. This information can serve as a valuable reference for establishing and validating analytical protocols.

Inter-Assay and Intra-Assay Precision Data

The precision of an analytical method is a critical parameter, indicating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).

Intra-assay precision (within-run precision) measures the precision under the same operating conditions over a short interval of time. Inter-assay precision (between-run precision) expresses the precision between different analytical runs.

Below is a summary of precision data from validated analytical methods for compounds structurally similar to this compound.

Analyte/MethodIntra-Assay Precision (%RSD or %CV)Inter-Assay Precision (%RSD or %CV)
Derivative of 4-(diethylamino)benzaldehyde by HPLC-UV[1]≤ 5%≤ 8%
Derivative of 4-(diethylamino)benzaldehyde by LC-MS/MS[2]0.9% - 1%0.8% - 3%
2-Hydroxy-4-methoxybenzaldehyde by HPLC[3]0.41% - 1.07%0.61% - 1.76%
2-Hydroxy-4-methoxybenzoic acid by HPLC[3]0.95% - 2.5%1.3% - 2.8%

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. The following is a representative HPLC method adapted for the quantification of a methoxybenzaldehyde derivative, based on a validated method for 2-hydroxy-4-methoxybenzaldehyde[3].

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of aromatic aldehydes and their derivatives.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 75 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v), adjusted to a suitable pH with a buffer if necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5–350 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a methanolic extraction followed by filtration might be appropriate[3]. For biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.

3. Method Validation:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r) should be > 0.998[3].

  • Precision:

    • Intra-day Precision: Analyze a minimum of three different concentrations of the analyte within the same day in multiple replicates (n=6).

    • Inter-day Precision: Repeat the analysis on three different days.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizing Experimental Workflows

To further clarify the processes involved in method validation and analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Analysis & Validation prep_std Prepare Standard Solutions hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Integration & Quantification uv_detection->peak_integration linearity Assess Linearity peak_integration->linearity precision Calculate Intra- & Inter-Assay Precision peak_integration->precision accuracy Determine Accuracy peak_integration->accuracy

Caption: Workflow for HPLC Method Validation.

signaling_pathway cluster_precision_types Precision Assessment cluster_intra_assay Intra-Assay Protocol cluster_inter_assay Inter-Assay Protocol intra_assay Intra-Assay Precision (Within-Run) intra_prep Prepare Multiple Aliquots of the Same Sample intra_assay->intra_prep inter_assay Inter-Assay Precision (Between-Run) inter_prep Prepare Aliquots of the Same Sample inter_assay->inter_prep intra_run Analyze in a Single Run intra_prep->intra_run intra_calc Calculate %RSD intra_run->intra_calc inter_run Analyze on Different Days / with Different Analysts inter_prep->inter_run inter_calc Calculate %RSD inter_run->inter_calc

References

Benchmarking New Fluorescent Probes: A Comparative Guide Against 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Probe for Viscosity Sensing and Protein Aggregation Studies.

In the dynamic fields of cellular biology and drug discovery, the precise measurement of microenvironmental parameters and the detection of pathological protein aggregation are paramount. Fluorescent probes have emerged as indispensable tools for these tasks, offering high sensitivity and spatiotemporal resolution. For decades, 4-(Diethylamino)-2-methoxybenzaldehyde has served as a reference compound in the development of new fluorescent probes due to its environmental sensitivity. However, the relentless pursuit of enhanced performance has led to the development of a new generation of probes with superior photophysical properties and application-specific advantages.

This guide provides a comprehensive and objective comparison of novel fluorescent probes against the established benchmark, this compound, in two critical application areas: viscosity sensing and protein aggregation detection. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to empower researchers to make informed decisions in selecting the most suitable fluorescent tool for their specific experimental needs.

Quantitative Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is dictated by its photophysical properties. The following tables summarize the key performance metrics of representative new-generation probes against this compound.

Table 1: Benchmarking Fluorescent Probes for Viscosity Sensing

FeatureThis compound (Benchmark)BODIPY-Based Molecular Rotor (New Probe)
Excitation Max (λex) ~350 nm~500 nm
Emission Max (λem) ~430 nm~515 nm
Molar Extinction Coefficient (ε) Data not readily available in cited literatureHigh (typically > 80,000 M⁻¹cm⁻¹)
Quantum Yield (Φ) Low in non-viscous media, increases with viscosityLow in non-viscous media, significant increase with viscosity (e.g., from <0.1 to >0.5)
Fluorescence Lifetime (τ) Sensitive to environmental viscosityHighly sensitive to environmental viscosity, enabling quantitative mapping
Photostability ModerateGenerally high
Solvent for Data Acquisition Ethanol/Glycerol mixturesEthanol/Glycerol mixtures

Table 2: Benchmarking Fluorescent Probes for Protein Aggregation Detection

FeatureThis compound (Benchmark)Thioflavin T (ThT) (New Probe)Hemicyanine Dye (New Probe)
Excitation Max (λex) ~350 nm~450 nm (bound to fibrils)400-600 nm (tunable)
Emission Max (λem) ~430 nm~482 nm (bound to fibrils)500-700 nm (tunable)
Molar Extinction Coefficient (ε) Data not readily available in cited literatureHigh upon binding to aggregatesHigh
Quantum Yield (Φ) Low in aqueous solutionLow in solution, significant increase upon binding to amyloid fibrils[1]Low in solution, increases upon binding to aggregates
Binding Specificity Non-specific hydrophobic interactionsPreferential binding to cross-β sheet structures in amyloid fibrilsBinds to hydrophobic pockets in protein aggregates
Application General indicator of hydrophobic exposureGold standard for amyloid fibril detection and kineticsMonitoring different stages of protein aggregation
Solvent for Data Acquisition Phosphate Buffered Saline (PBS)Phosphate Buffered Saline (PBS)Phosphate Buffered Saline (PBS)

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments in benchmarking fluorescent probes.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Workflow for Molar Extinction Coefficient Determination

prep 1. Prepare Stock Solution Accurately weigh the probe and dissolve in a known volume of solvent. dilute 2. Prepare Serial Dilutions Create a series of solutions with decreasing, known concentrations. prep->dilute measure 3. Measure Absorbance Use a spectrophotometer to measure the absorbance of each dilution at λmax. dilute->measure plot 4. Plot Data Plot absorbance vs. concentration. measure->plot calculate 5. Calculate ε Determine the slope of the line (slope = εl, where l is the path length, typically 1 cm). plot->calculate

Caption: A generalized workflow for the experimental determination of the molar extinction coefficient.

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a precise volume of a suitable solvent (e.g., ethanol for viscosity probes, PBS for protein aggregation probes) in a volumetric flask.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax).

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship according to the Beer-Lambert law (A = εcl).

  • Calculation: The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the plot (slope = ε × path length). The path length of the cuvette is typically 1 cm.

Protocol 2: Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Workflow for Relative Quantum Yield Determination

prep 1. Prepare Solutions Prepare dilute solutions of the sample and a standard with known quantum yield. Ensure absorbance at the excitation wavelength is low (<0.1). abs 2. Measure Absorbance Record the absorbance spectra of all solutions. prep->abs em 3. Measure Emission Record the fluorescence emission spectra of all solutions at the same excitation wavelength. prep->em calculate 5. Calculate Quantum Yield Use the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) abs->calculate integrate 4. Integrate Emission Spectra Calculate the integrated fluorescence intensity for each spectrum. em->integrate integrate->calculate prep 1. Prepare Viscosity Standards Create a series of solutions with varying viscosities (e.g., using ethanol-glycerol mixtures). add_probe 2. Add Fluorescent Probe Add a constant concentration of the probe to each viscosity standard. prep->add_probe measure 3. Measure Fluorescence Record the fluorescence intensity or lifetime of the probe in each solution. add_probe->measure plot 4. Generate Calibration Curve Plot fluorescence intensity/lifetime against viscosity. measure->plot prep 1. Prepare Reagents Prepare protein solution, ThT solution, and buffer. mix 2. Mix Components Combine the protein solution and ThT in a microplate well. prep->mix incubate 3. Induce Aggregation Incubate the plate, often with shaking, to promote fibril formation. mix->incubate measure 4. Monitor Fluorescence Measure the fluorescence intensity at regular time intervals (Ex: ~450 nm, Em: ~485 nm). incubate->measure plot 5. Analyze Data Plot fluorescence intensity vs. time to observe aggregation kinetics. measure->plot

References

Safety Operating Guide

Prudent Disposal of 4-(Diethylamino)-2-methoxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

It is imperative to handle this compound with caution, adhering to all local, state, and federal regulations for hazardous waste disposal. The following procedures are based on best practices for handling similar aldehyde and amine compounds.

Key Safety and Disposal Data

To facilitate a clear understanding of the potential hazards and necessary precautions, the following table summarizes essential safety and disposal information derived from related chemical safety data sheets.

ParameterInformationSource
Hazard Class Assumed to be an irritant (skin and eyes) and potentially harmful if swallowed or inhaled.[1][2]SDS for similar compounds
Incompatible Materials Strong oxidizing agents, strong bases, and acids.[3][4]SDS for similar compounds
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, and a lab coat are required.[5][6]General laboratory safety
Spill Containment Use inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[4]General laboratory safety
Disposal Method Arrange for disposal as special waste by a licensed disposal company.[7][8] Do not dispose of down the drain or in regular trash.[4][8]General laboratory safety

Detailed Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the safe disposal of 4-(Diethylamino)-2-methoxybenzaldehyde waste.

  • Segregation of Waste:

    • It is crucial to keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[4]

    • Specifically, avoid mixing it with strong oxidizing agents, acids, or bases.[3][4]

    • Designate a clearly labeled waste container specifically for this compound and any contaminated materials, such as gloves, pipette tips, and absorbent pads.

  • Waste Container Selection and Labeling:

    • Use a chemically resistant and sealable container for waste collection.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Irritant).

  • Interim Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[4]

    • The storage location should be away from sources of ignition and incompatible materials.[4]

    • Ensure the storage area has secondary containment to manage any potential leaks or spills.[4]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to schedule the collection and proper disposal of the waste.[7][8]

    • Provide the disposal company with comprehensive information about the chemical.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation and Ventilation:

    • For significant spills, evacuate the immediate area and ensure adequate ventilation to dissipate any vapors.[4]

  • Containment:

    • For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[4]

    • Do not use combustible materials like paper towels for absorption.[4]

  • Collection and Decontamination:

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste Generated segregate Step 1: Segregate Waste start->segregate label_container Step 2: Label Waste Container segregate->label_container store Step 3: Store in Designated Area label_container->store contact Step 4: Contact Licensed Disposal Company store->contact end_node End: Waste Collected for Proper Disposal contact->end_node

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(Diethylamino)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 4-(Diethylamino)-2-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause significant health effects. It is crucial to understand its hazards before handling.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic or harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3][4]
Specific target organ toxicity — single exposure May cause respiratory irritation.[2][3][4]

Signal Word: Danger[1] or Warning

Hazard Statements:

  • H301/H302: Toxic/Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side protection or a face shield.[2][4]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected before use and disposed of after contamination.Prevents skin contact which can cause irritation.
Body Protection A laboratory coat or coveralls.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary for large quantities or in case of insufficient ventilation.[4][7]Prevents inhalation of dust or vapors that may cause respiratory irritation.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

Chemical Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]

  • No Food or Drink: Do not eat, drink, or smoke in the area where this chemical is handled.

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][4]

  • Incompatible Materials: Store away from strong oxidizing agents.[2][4]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[2] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Move the person to fresh air.[2][4] If not breathing, give artificial respiration.[4] If symptoms persist, seek medical advice.[2]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Call a poison center or doctor immediately.[1]
Spill Use personal protective equipment. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • All this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), should be treated as hazardous chemical waste.[8]

Step-by-Step Disposal Protocol
  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.[8] The label should include "Hazardous Waste" and the full chemical name.[8]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed professional disposal service, in accordance with local, state, and federal regulations.[1][8]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Spill Spill Occurs Weigh_and_Transfer->Spill Exposure Exposure Occurs Weigh_and_Transfer->Exposure Store_Chemical Store Unused Chemical Perform_Experiment->Store_Chemical Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Perform_Experiment->Spill Perform_Experiment->Exposure Containerize_Waste Containerize and Label Waste Segregate_Waste->Containerize_Waste Licensed_Disposal Arrange for Licensed Disposal Containerize_Waste->Licensed_Disposal Cleanup Spill Cleanup Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Cleanup->Segregate_Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.